N-(5-amino-2-methylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGSMMESOKKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063882 | |
| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-30-0 | |
| Record name | 2-Acetylamino-4-aminotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-4-aminotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5434-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-amino-2'-methylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLAMINO-4-AMINOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXF5Z5A955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic pathway for N-(5-amino-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. This document details the underlying chemical transformations, provides explicit experimental protocols, and presents quantitative data to support the synthesis.
Synthesis Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 2-methyl-5-nitroaniline. This strategy involves:
-
Acetylation: The selective acetylation of the amino group of 2-methyl-5-nitroaniline to form N-(2-methyl-5-nitrophenyl)acetamide. This step protects the amino group and sets the stage for the subsequent reduction.
-
Reduction: The selective reduction of the nitro group of N-(2-methyl-5-nitrophenyl)acetamide to yield the final product, this compound.
This pathway is favored due to the ready availability of the starting material and the generally high yields and purity achievable in each step.
Experimental Protocols
Step 1: Acetylation of 2-methyl-5-nitroaniline
This procedure details the acetylation of the primary amine in 2-methyl-5-nitroaniline using acetic anhydride.
Materials:
-
2-methyl-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
To this solution, add acetic anhydride.
-
Heat the mixture to reflux and maintain for a defined period to ensure complete reaction.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice to precipitate the product, N-(2-methyl-5-nitrophenyl)acetamide.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the crude product.
-
For further purification, recrystallize the crude N-(2-methyl-5-nitrophenyl)acetamide from a suitable solvent such as ethanol.
Step 2: Reduction of N-(2-methyl-5-nitrophenyl)acetamide
This section outlines two common and effective methods for the reduction of the nitro group in N-(2-methyl-5-nitrophenyl)acetamide to the corresponding amine.
Materials:
-
N-(2-methyl-5-nitrophenyl)acetamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel or a sintered glass funnel)
Procedure:
-
In a suitable reaction flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide in ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the reaction vessel (typically via a balloon or from a pressurized source).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), purge the vessel again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent (ethanol or methanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Materials:
-
N-(2-methyl-5-nitrophenyl)acetamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add N-(2-methyl-5-nitrophenyl)acetamide and tin(II) chloride dihydrate.
-
Add concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 70°C) for 1-2 hours under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Typical Yield | Purity | Reference |
| 1. Acetylation | 2-methyl-5-nitroaniline | N-(2-methyl-5-nitrophenyl)acetamide | >90% | >95% (after recrystallization) | General knowledge |
| 2. Reduction (Catalytic Hydrogenation) | N-(2-methyl-5-nitrophenyl)acetamide | This compound | High | High | General knowledge |
| 2. Reduction (SnCl₂/HCl) | N-(2-methyl-5-nitrophenyl)acetamide | This compound | Good to High | >95% (after purification) | General knowledge |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.
Caption: Overall synthesis pathway for this compound.
Caption: A typical experimental workflow for the two-step synthesis.
An In-depth Technical Guide to the Physicochemical Properties of N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-(5-amino-2-methylphenyl)acetamide. The information is compiled from various chemical databases and literature sources to serve as a foundational resource for professionals in research and development.
Chemical Identity and Structure
This compound is an aromatic amine and acetamide derivative. Its chemical structure consists of a substituted benzene ring with an amino group, a methyl group, and an acetamido group.
Table 1: General Chemical Information
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5434-30-0 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |
| SMILES | CC1=C(C=C(C=C1)N)NC(=O)C | [1] |
| InChI Key | UAZGSMMESOKKQZ-UHFFFAOYSA-N | [1][3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug development and other chemical applications.
Table 2: Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 164.21 g/mol | [1][2] |
| Physical State | Solid | [3] |
| Melting Point | Not available | |
| Boiling Point | 352.1 ± 30.0 °C (Predicted) | [4] |
| pKa (acidic) | 14.73 ± 0.70 (Predicted) | [4] |
| Solubility | No experimental data available. | |
| LogP | No experimental data available. |
Note: The boiling point and pKa values are predicted based on computational models and have not been experimentally verified.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting range. A narrow melting range is indicative of a pure compound.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Protocol:
-
Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, acetone) are selected for the test.
-
Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a vial.
-
Titration: A known volume of the selected solvent is added incrementally to the vial.
-
Observation: After each addition, the mixture is agitated (e.g., by vortexing or sonication) and visually inspected for the complete dissolution of the solid.
-
Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration (e.g., mol/L) at a specified temperature.
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, multiple pKa values may exist.
Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point(s) of the curve.
LogP Determination
The partition coefficient (P) or distribution coefficient (D) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. LogP is the logarithm of this ratio.
Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at a specific pH) are mutually saturated by vigorous mixing followed by separation.
-
Sample Preparation: A known concentration of this compound is dissolved in one of the phases.
-
Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Logical Workflow for Physicochemical Characterization
The determination of the physicochemical properties of a new chemical entity follows a logical progression. The following diagram illustrates a typical workflow for characterizing a compound like this compound.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
Spectral Data
As of the date of this document, no publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers are advised to acquire this data experimentally for definitive structural confirmation and purity assessment.
Biological Activity and Signaling Pathways
Currently, there is no published information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex molecules.[5] Further research would be required to investigate any potential biological activity.
References
Illuminating the Molecular Architecture: A Guide to N-Aryl Acetamide Crystal Structure Elucidation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The crystal structure of N-(5-amino-2-methylphenyl)acetamide is not publicly available in crystallographic databases as of the latest search. This guide will, therefore, use the comprehensive, publicly available data for the closely related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , as a detailed case study to illustrate the principles and methodologies of crystal structure elucidation. The techniques and data presentation are directly transferable to the analysis of similar small molecules.
The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and biological activity. For drug development professionals and researchers, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the solid-state properties of an active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the experimental and computational methods involved in determining the crystal structure of N-aryl acetamides, using N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a practical example.
Crystallographic Data Summary
The crystallographic data provides a quantitative snapshot of the crystal lattice and the molecule's geometry within it. The following tables summarize the key parameters for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[1][2][3]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆N₄O |
| Formula Weight | 244.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3223 (4) |
| b (Å) | 11.5284 (5) |
| c (Å) | 11.1469 (5) |
| α (°) | 90 |
| β (°) | 105.719 (2) |
| γ (°) | 90 |
| Volume (ų) | 1276.00 (9) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.271 |
| Absorption Coefficient (mm⁻¹) | 0.713 |
| F(000) | 520 |
| Crystal Size (mm) | 0.15 x 0.14 x 0.10 |
| Radiation Type | Cu Kα (λ = 1.54184 Å) |
| θ range for data collection (°) | 4.2 to 72.5 |
| Reflections collected | 10189 |
| Independent reflections | 2498 [R(int) = 0.026] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.104 |
| R indices (all data) | R₁ = 0.041, wR₂ = 0.107 |
Table 2: Hydrogen Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| N1—H1B···O1ⁱ | 0.91 | 2.13 | 3.0284 (19) | 171 |
| N2—H2A···N1ⁱⁱ | 0.91 | 2.22 | 3.120 (2) | 171 |
| N4—H4···O1ⁱⁱⁱ | 0.88 | 2.06 | 2.930 (2) | 171 |
| C2—H2···O1ⁱⁱⁱ | 0.95 | 2.62 | 3.334 (2) | 132 |
| C11—H11···Cg2ⁱᵛ | 0.98 | 2.81 | 3.689 (2) | 150 |
| Symmetry codes: (i) −x+1, −y+1, −z+1; (ii) x, y, z; (iii) −x+2, −y+1, −z+1; (iv) x−1, y, z. Cg2 is the centroid of the C1–C6 ring. |
Experimental Protocols
The elucidation of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis and structure solution.
The synthesis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was achieved through the following procedure[1]:
-
Reaction: 2 grams (9.3 mmol) of (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one and a stoichiometric amount of hydrazine were refluxed in 40 mL of ethanol for 2 hours.
-
Isolation: The solvent volume was reduced to 20 mL by concentration, and the solution was allowed to stand. The resulting precipitate was filtered off.
-
Recrystallization for Single Crystals: The crude product was first recrystallized from ethanol. Single crystals suitable for X-ray diffraction were then obtained by recrystallization from methanol in the presence of MnCl₂·4H₂O. The solution was left at room temperature for 72 hours to allow for slow evaporation and crystal growth. The final yield was 70%.
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (typically 100 or 150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data were collected using Cu Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final model's quality was assessed by the R-factors, goodness-of-fit, and residual electron density maps.
Visualizations
Diagrams are essential for visualizing complex workflows and relationships in crystallography.
This comprehensive approach, from synthesis to computational analysis, provides the detailed structural information necessary for advancing drug discovery and development projects. The data and protocols presented serve as a robust framework for the elucidation of the crystal structure of novel N-aryl acetamides.
References
Spectroscopic characterization of N-(5-amino-2-methylphenyl)acetamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various synthetic organic chemistry applications, including drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.
Due to the limited availability of published experimental spectra for this compound, the data presented in the following tables are predicted values. These predictions are based on the analysis of structurally analogous compounds, including 4-aminoacetanilide, 2-methylaniline, and N-phenylacetamide, and are supported by established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR data for this compound and provide a general experimental protocol for acquiring such spectra.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.2 - 9.5 | Singlet | 1H | -NHCOCH₃ |
| ~6.8 - 7.2 | Multiplet | 3H | Aromatic protons |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.1 | Singlet | 3H | -CH₃ |
| ~2.0 | Singlet | 3H | -COCH₃ |
Disclaimer: Predicted data based on analogous compounds.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -C=O |
| ~145 | C-NH₂ |
| ~137 | C-NHCOCH₃ |
| ~130 | C-CH₃ |
| ~120 - 128 | Aromatic CH |
| ~24 | -COCH₃ |
| ~17 | -CH₃ |
Disclaimer: Predicted data based on analogous compounds.
Experimental Protocol for NMR Spectroscopy
For obtaining high-resolution ¹H and ¹³C NMR spectra, the following general protocol can be followed:
-
Sample Preparation: Dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if necessary, gentle warming or vortexing can be applied.[1] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.
-
-
Data Acquisition for ¹H NMR:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For a routine ¹H spectrum, a relaxation delay of 1-2 seconds is typically sufficient.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Acquire the Free Induction Decay (FID).
-
-
Data Acquisition for ¹³C NMR:
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration are generally required compared to ¹H NMR.[1]
-
A relaxation delay of 2-5 seconds is common.
-
Broadband proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~1660 | Strong | C=O stretching (amide I band) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |
| ~1550 | Medium | N-H bending (amide II band) |
| 800 - 850 | Strong | Aromatic C-H out-of-plane bending |
Disclaimer: Predicted data based on analogous compounds.
Experimental Protocol for IR Spectroscopy (Solid Sample)
The Attenuated Total Reflectance (ATR) or the KBr pellet method are common for analyzing solid samples.
ATR-FTIR Protocol:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
KBr Pellet Protocol:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the IR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 122 | [M - COCH₂]⁺ |
| 106 | [M - NHCOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ |
Disclaimer: Predicted data based on analogous compounds.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.
-
Sample Introduction: The sample can be introduced into the mass spectrometer in several ways:
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a suitable solvent and injected into a gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.
-
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).[3]
-
Fragmentation: The molecular ions are often formed with excess energy, causing them to break apart into smaller, charged fragments and neutral molecules.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern provides clues about the compound's structure.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Reaction Mechanism and Kinetics of N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism and kinetics of the formation of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various synthetic processes. Due to the limited availability of specific kinetic and mechanistic data for this exact molecule, this guide leverages established principles of aniline acetylation and data from closely related analogues to provide a robust theoretical and practical framework.
Introduction
This compound is a substituted aromatic acetamide whose synthesis primarily involves the selective acetylation of 4-amino-3-methylaniline. The acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. It serves not only as a method for the synthesis of acetanilides but also as a means to protect the amino group, thereby modulating its reactivity and directing subsequent electrophilic substitution reactions.[1][2] Understanding the reaction mechanism and kinetics of this process is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
Reaction Mechanism
The formation of this compound from 4-amino-3-methylaniline and an acetylating agent, typically acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base.
Uncatalyzed and Base-Catalyzed Mechanism
In the absence of a catalyst or in the presence of a weak base (like sodium acetate), the reaction is initiated by the nucleophilic attack of the more basic amino group of the aniline derivative on one of the carbonyl carbons of acetic anhydride. This attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of the acetate ion as a leaving group, to yield the protonated amide. A final deprotonation step gives the this compound product.[3][4]
The presence of a base, such as pyridine or sodium acetate, can facilitate the deprotonation steps, shifting the equilibrium towards the product.[3]
Caption: Uncatalyzed/Base-Catalyzed Acetylation Mechanism.
Acid-Catalyzed Mechanism
In the presence of a Brønsted acid, the carbonyl oxygen of the acetic anhydride is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline.[5] The subsequent steps are similar to the uncatalyzed mechanism, involving the formation of a tetrahedral intermediate and the elimination of acetic acid.
Caption: Acid-Catalyzed Acetylation Mechanism.
Reaction Kinetics
Rate Law
For many aniline acylations, the rate of reaction can be described by the following general rate law:
Rate = k[Aniline][Acetylating Agent]
In cases where a second aniline molecule acts as a catalyst, the rate law may be more complex.[6]
Quantitative Kinetic Data (Analogous Systems)
The following table summarizes theoretical and experimental kinetic data for the acetylation of aniline and related compounds. This data provides a useful reference for estimating the reactivity of 4-amino-3-methylaniline.
| Reactant(s) | Acetylating Agent | Catalyst/Conditions | Activation Energy (kcal/mol) | Rate Constant (k) | Reference(s) |
| Aniline | Acetic Anhydride | Acid (Theoretical) | 18.37 | Not specified | [5] |
| p-Methylaniline | Acetic Anhydride | Base (Theoretical) | 12.80 | Not specified | [7] |
| Aniline | Acetic Anhydride | Standard Method (Computational) | - | Reaction Enthalpy: -3.865 kcal/mol | [8] |
| Aniline | Acetic Anhydride | Alternative Method (Computational) | - | Reaction Enthalpy: -8.918 kcal/mol | [8] |
| p-Phenylenediamine | Endogenous | N-acetyltransferase-1 (NAT-1) | Not specified | 54-49 nmol/mg/min (N-acetylation rate) | [9] |
Note: The provided activation energies are from computational studies and represent the energy barrier for the formation of the tetrahedral intermediate. The reaction enthalpies indicate the overall thermodynamics of the reaction. The rate of N-acetylation of p-phenylenediamine is provided from a biological study and may not directly correlate to synthetic chemical reaction conditions but offers insight into the relative ease of acetylation of a related diamine.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and potential kinetic analysis of this compound, adapted from standard procedures for aniline acetylation.
Synthesis of this compound
This protocol is adapted from the well-established procedure for the acetylation of aniline.[10]
Materials:
-
4-amino-3-methylaniline
-
Concentrated Hydrochloric Acid (37% w/w)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve a specific molar equivalent of 4-amino-3-methylaniline in deionized water. Due to the low solubility of anilines in water, the addition of one molar equivalent of concentrated hydrochloric acid is necessary to form the soluble hydrochloride salt.
-
In a separate flask, prepare a solution of sodium acetate in water.
-
To the solution of the aniline hydrochloride, add one molar equivalent of acetic anhydride with vigorous stirring.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution. The sodium acetate acts as a buffer to regenerate the free amine in situ, which then reacts.
-
A precipitate of this compound should form.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
Caption: Experimental Workflow for Synthesis.
Kinetic Analysis by UV-Vis Spectroscopy
The kinetics of the reaction can be monitored by observing the change in absorbance of the reactants or products over time.
Procedure:
-
Prepare stock solutions of 4-amino-3-methylaniline and acetic anhydride in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted cuvette holder within a UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the reactant solutions in the cuvette.
-
Monitor the reaction by recording the absorbance at a wavelength where the product, this compound, has a significant absorbance and the starting material has minimal absorbance (or vice versa). The wavelength of maximum absorbance (λmax) for the product should be determined beforehand.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The concentration of the product at each time point can be calculated using the Beer-Lambert law.
-
The rate constants can be determined by fitting the concentration versus time data to the appropriate integrated rate law.
Caption: Workflow for Kinetic Analysis via UV-Vis.
Conclusion
The formation of this compound follows a well-understood nucleophilic acyl substitution mechanism, which can be influenced by catalysts and reaction conditions. While specific kinetic parameters for this molecule are not extensively documented, data from analogous systems provide valuable insights for reaction design and optimization. The experimental protocols outlined in this guide offer a starting point for the synthesis and kinetic investigation of this important chemical intermediate. Further research to determine the precise rate constants and activation energy for this specific reaction would be beneficial for industrial and academic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. ria.utn.edu.ar [ria.utn.edu.ar]
- 6. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical study of alkaline acetylation of p-methylaniline [ria.utn.edu.ar]
- 8. journal2.um.ac.id [journal2.um.ac.id]
- 9. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
IUPAC name and CAS number for N-(5-amino-2-methylphenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-amino-2-methylphenyl)acetamide, a key chemical intermediate. The document details its chemical identity, physicochemical properties, and available toxicological data. While specific experimental protocols for its synthesis and detailed spectroscopic analyses are not extensively available in public literature, this guide compiles the known information and provides context based on related chemical structures. This information is intended to support researchers in understanding the fundamental characteristics of this compound for applications in chemical synthesis and drug development.
Chemical Identity and Properties
This compound is an aromatic amide. Its chemical structure consists of an acetamide group attached to a 2-methylaniline (o-toluidine) core, with an additional amino group at the 5-position of the phenyl ring.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 5434-30-0 | [1] |
| Alternative Names | 5'-Amino-2'-methylacetanilide | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
Table 2: Physicochemical Properties
| Property | Value | Citation |
| Melting Point | 139-140 °C | |
| Physical Form | Solid | [2] |
Synthesis
Hypothetical Synthesis Pathway
This proposed two-step synthesis provides a logical workflow for the preparation of this compound from commercially available starting materials.
References
An In-depth Technical Guide on the Solubility Profile of N-(5-amino-2-methylphenyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of N-(5-amino-2-methylphenyl)acetamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, it presents a framework for data presentation and visualization to aid researchers in their laboratory work.
Introduction
This compound, a substituted acetanilide, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in a range of organic solvents is crucial for various applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure.
Estimated Solubility Profile
It is anticipated that this compound will exhibit higher solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and aprotic polar solvents (DMF, DMSO), and lower solubility in nonpolar solvents like hexane and toluene.
Data Presentation
To ensure clarity and comparability, all experimentally determined solubility data should be organized into a structured table. This allows for easy assessment of the compound's solubility profile across different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Methanol | 25 | Gravimetric/UV-Vis | |||
| Ethanol | 25 | Gravimetric/UV-Vis | |||
| Acetone | 25 | Gravimetric/UV-Vis | |||
| Ethyl Acetate | 25 | Gravimetric/UV-Vis | |||
| Dichloromethane | 25 | Gravimetric/UV-Vis | |||
| Chloroform | 25 | Gravimetric/UV-Vis | |||
| N,N-Dimethylformamide (DMF) | 25 | Gravimetric/UV-Vis | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/UV-Vis | |||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
This is a straightforward and widely used method for determining the solubility of a solid in a solvent.[1][2][3][4]
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.
-
Transfer the clear saturated solution to a pre-weighed evaporating dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.
-
Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point to dry the residue to a constant weight.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.
-
Calculate the solubility in g/100 mL or mol/L.
This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation.[5][6][7][8][9][10]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent using UV-Vis spectroscopy.
Materials:
-
This compound
-
Selected UV-transparent organic solvents
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature shaker or water bath
-
Filtration apparatus
Procedure:
Part A: Preparation of Calibration Curve
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).
Part B: Solubility Measurement
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-6).
-
After filtration, accurately dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of the compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining solubility.
Caption: General workflow for experimental solubility determination.
Caption: Detailed workflow for the Gravimetric Method.
Caption: Detailed workflow for the UV-Vis Spectroscopic Method.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. scribd.com [scribd.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of N-(5-amino-2-methylphenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(5-amino-2-methylphenyl)acetamide scaffold represents a core structure of significant interest in medicinal chemistry. As a derivative of phenylacetamide, this class of compounds holds potential for a diverse range of biological activities, drawing from the established pharmacological profiles of related structures. The presence of an acetamide group linked to a substituted aniline ring provides a versatile backbone for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This technical guide synthesizes the available information on the potential biological activities of this compound derivatives and related N-phenylacetamides, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Anticancer Activity
Derivatives of N-phenylacetamide have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis, a form of programmed cell death that is a key target for cancer therapies.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various N-phenylacetamide derivatives, expressed as the half-maximal inhibitory concentration (IC50). It is important to note that these are not all direct derivatives of this compound but represent the broader class of N-phenylacetamides.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1][2][3] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1][2][3] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Carcinoma) | 100 | [1][2][3] |
| 3e | N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 4.76 | [4] |
| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 | [1][2][3] |
| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98 | [1][2][3] |
Experimental Protocols: Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC3, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for in vitro anticancer screening.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Phenylacetamide derivatives have been explored for their potential to inhibit the growth of various bacteria and fungi.
Quantitative Data Summary: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which contain the core structure of interest.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4f | Bacillus subtilis | 125 | [5] |
| 4g | Bacillus subtilis | 125 | [5] |
| 4h | Bacillus subtilis | 125 | [5] |
| 4i | Bacillus subtilis | 125 | [5] |
| 4f | Staphylococcus aureus | 250 | [5] |
| 4g | Staphylococcus aureus | 250 | [5] |
| 4h | Staphylococcus aureus | 250 | [5] |
| 4i | Staphylococcus aureus | 250 | [5] |
| 4f | Xanthomonas campestris | 250 | [5] |
| 4g | Xanthomonas campestris | 250 | [5] |
| 4h | Xanthomonas campestris | 125 | [5] |
| 4i | Xanthomonas campestris | 125 | [5] |
| 4f | Escherichia coli | 250 | [5] |
| 4g | Escherichia coli | 250 | [5] |
| 4h | Escherichia coli | 250 | [5] |
| 4i | Escherichia coli | 250 | [5] |
| 4f | Fusarium oxysporum | 250 | [5] |
| 4g | Fusarium oxysporum | 250 | [5] |
| 4h | Fusarium oxysporum | 125 | [5] |
| 4i | Fusarium oxysporum | 125 | [5] |
Experimental Protocols: Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Acetamide derivatives have been investigated for their potential to modulate inflammatory responses, often by targeting key signaling pathways.[6][7]
Potential Signaling Pathways
While specific data for this compound derivatives is limited, related compounds are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]
Caption: Canonical NF-κB signaling pathway.
Experimental Protocols: Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated control.
Conclusion
The this compound scaffold and its broader class of N-phenylacetamide derivatives represent a promising area for the discovery of new therapeutic agents. The available data, though not extensive for the specific core structure, suggest potential for significant anticancer, antimicrobial, and anti-inflammatory activities. Further research, including the synthesis of a focused library of this compound derivatives and their systematic biological evaluation, is warranted to fully elucidate the therapeutic potential of this chemical class. The protocols and data presented in this guide provide a foundational framework for such future investigations.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-(5-amino-2-methylphenyl)acetamide. Due to a lack of specific experimental data in publicly available literature for this compound, this document outlines the expected thermal behavior based on related aromatic amide structures. Furthermore, it details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to characterize its thermal properties. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who are handling this compound or structurally similar molecules.
Introduction
This compound, a substituted acetanilide, is a chemical intermediate that may find applications in the synthesis of pharmaceuticals and other specialty chemicals. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during manufacturing. Understanding its decomposition pathway is essential for ensuring the safety, quality, and efficacy of any final product. This guide addresses the theoretical aspects of its thermal behavior and provides practical experimental frameworks for its analysis.
Predicted Thermal Stability and Decomposition Profile
In general, amide compounds are recognized for their thermal stability.[1] The stability of the amide bond is attributed to resonance delocalization.[1] For many aromatic amides, significant decomposition is typically not observed at temperatures below 160 °C.[1] However, the presence of amino and methyl substituents on the phenyl ring can influence the onset of decomposition. The amino group, in particular, may be susceptible to oxidation at elevated temperatures.
The decomposition of aromatic amides can proceed through various mechanisms, including cleavage of the amide bond, reactions involving the substituents on the aromatic ring, and eventual fragmentation of the molecule into smaller volatile compounds.
Quantitative Data from Analogous Compounds
To provide a frame of reference, the following table summarizes thermal data for structurally related compounds. It is crucial to note that these values are for comparison and the actual thermal properties of this compound may differ.
| Compound Name | Melting Point (°C) | Onset of Degradation (°C) | Reference |
| N-(3-Amino-2-methylphenyl)acetamide | 130.58 | Not available | [2] |
| N-(5-Chloro-2-methylphenyl)acetamide | 129-130 | Not available | [3] |
| o-Aminophenol | Not specified | Increased after treatment | [4] |
| Acetanilide | 114.3 | Not available | PubChem |
Note: The data presented is for isomeric or substituted analogs and should be used for estimation purposes only. Experimental verification for this compound is required.
Detailed Experimental Protocols
To determine the precise thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is determined by the temperature at which a significant mass loss begins.
-
The resulting TGA curve (mass vs. temperature) will show the decomposition steps and the amount of residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature approximately 50 °C above its expected melting point at a constant heating rate of 10 °C/min.
-
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is often performed to observe the behavior of the melt-quenched material.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic melting transition.
-
The heat of fusion is calculated by integrating the area of the melting peak.
-
Visualizations
The following diagrams illustrate the logical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Characterization.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its characterization. Based on the behavior of analogous aromatic amides, the compound is expected to be thermally stable at ambient and moderately elevated temperatures. However, for any application in drug development or materials science, it is imperative to perform the detailed TGA and DSC analyses as outlined in this document to establish a definitive thermal profile. The provided protocols and workflow diagrams serve as a valuable resource for researchers undertaking this essential analysis.
References
N-(5-amino-2-methylphenyl)acetamide material safety data sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for N-(5-amino-2-methylphenyl)acetamide (CAS No: 5434-30-0), a key intermediate in various chemical syntheses. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₁₂N₂O.[1][2] Its chemical structure features an acetamide group and an amino group attached to a toluene backbone.
| Property | Value | Source |
| CAS Number | 5434-30-0 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |
| Molecular Weight | 164.21 g/mol | [1][3] |
| Purity | 98% | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 141 °C | |
| Boiling Point | 362.123 °C at 760 mmHg | |
| Alternate Names | 5'-Amino-2'-methylacetanilide, 2-acetylamino-4-aminotoluene, N-(3-amino-6-methylphenyl) acetamide, 3-acetamido-4-methylaniline | [2][3] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is recommended when handling this compound:
| Equipment | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear impervious, flame-resistant clothing and protective gloves. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation occurs. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of personnel.
| Procedure | Protocol |
| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge. Avoid contact with skin and eyes.[6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is 2-8°C. Keep away from foodstuffs and incompatible materials.[6] |
Experimental Protocols: Emergency Procedures
Detailed experimental protocols for specific applications of this compound are not available in the provided safety data sheets. However, established protocols for handling emergencies are outlined below.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with water.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[6] |
| Ingestion | Rinse mouth with water.[6] |
Fire-Fighting Measures
In case of a fire involving this compound, the following procedures should be followed.
| Measure | Protocol |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |
| Protective Actions | Firefighters should wear a self-contained breathing apparatus if necessary.[6] |
Accidental Release Measures
For accidental spills or releases, the following containment and cleanup protocol is recommended.
| Step | Protocol |
| Personal Precautions | Avoid dust formation.[6] |
| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so.[6] |
| Containment and Cleanup | Collect the spilled material and arrange for disposal.[6] |
Visualized Workflow: Emergency Response
The following diagram illustrates the logical workflow for responding to an accidental exposure to this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. N1-(5-Amino-2-methylphenyl)acetamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-amino-2-methylphenyl)acetamide, a significant chemical intermediate, plays a crucial role in the synthesis of various high-value compounds, most notably as a precursor to the anticancer drug Imatinib. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed methodologies for its synthesis and characterization. All quantitative data, including physicochemical properties and spectroscopic analyses, are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols are provided, and key chemical transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
This compound, also known as 5'-amino-2'-methylacetanilide, is an aromatic amine and acetamide derivative. Its molecular structure, featuring both a reactive amino group and an acetamide moiety on a substituted benzene ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its application as a key intermediate in the manufacturing of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a critical component in the synthesis of Imatinib, a targeted therapy for chronic myeloid leukemia (CML) and other cancers. This guide aims to consolidate the available technical information on this compound to support researchers and professionals in the fields of medicinal chemistry and drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5434-30-0 | [1][2][3] |
| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | UAZGSMMESOKKQZ-UHFFFAOYSA-N | [2] |
| IUPAC Name | This compound |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | Predicted δ (ppm): ~6.8-7.0 (aromatic H), ~6.4-6.6 (aromatic H), ~4.5-5.0 (br s, NH₂), ~2.1 (s, Ar-CH₃), ~2.0 (s, COCH₃). |
| IR (Infrared) | Predicted (cm⁻¹): ~3400-3200 (N-H stretching, amine and amide), ~1650 (C=O stretching, amide I), ~1600, ~1500 (aromatic C=C stretching), ~1550 (N-H bending, amide II). |
| Mass Spectrometry | Predicted m/z: 164.10 (M⁺), other fragments corresponding to loss of acetyl and amino groups. |
Note: The spectroscopic data presented are predicted values based on the known structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.
Discovery and History
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from o-toluidine. The following protocols are detailed methodologies for the key transformations.
Synthesis of N-(2-methyl-5-nitrophenyl)acetamide (Precursor)
This procedure involves the acetylation of o-toluidine followed by regioselective nitration.
Experimental Workflow for Precursor Synthesis
References
Quantum Chemical Calculations for N-(5-amino-2-methylphenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecule, these methods can predict a wide array of molecular properties, including electronic structure, geometry, and vibrational frequencies. These insights are invaluable for understanding drug-receptor interactions, predicting molecular reactivity, and guiding the design of new therapeutic agents with improved efficacy and safety profiles.
Density Functional Theory (DFT) is a particularly popular quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations can provide detailed information about a molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its chemical reactivity and charge transfer properties.
Experimental Protocols: A Representative Methodology
The following protocol outlines a standard and widely accepted methodology for performing quantum chemical calculations on molecules similar to N-(5-amino-2-methylphenyl)acetamide, based on published studies of related compounds.[1][2]
2.1. Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2][3][4]
-
Basis Set: 6-311G(d,p).[1][2][3][4] This basis set provides a good balance of accuracy and computational efficiency for organic molecules.
-
Software: Gaussian 09 program is a commonly used software package for such calculations.[1][2]
-
Convergence Criteria: The geometry is considered optimized when the forces on all atoms are close to zero, and the energy has reached a minimum.
2.2. Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
2.3. Electronic Property Calculations
Once the optimized geometry is confirmed, a range of electronic properties can be calculated:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a key indicator of molecular stability and reactivity.[1][2][3][4]
-
Mulliken Population Analysis: This analysis provides information on the distribution of electronic charge among the atoms in the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack.[2][3]
Data Presentation: Calculated Properties of a Structurally Similar Molecule
The following tables summarize the quantitative data obtained from DFT calculations on the related molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[1][2] This data provides a valuable reference point for what can be expected from similar calculations on this compound.
Table 1: Optimized Geometrical Parameters (Selected Bond Lengths and Angles)
| Parameter | Bond Length (Å) [X-ray] | Bond Length (Å) [B3LYP/6-311G(d,p)] |
| N1—C1 | 1.4112 | 1.4114 |
| N2—C6 | 1.4347 | 1.4139 |
| N2—C8 | 1.3471 | 1.3692 |
| O1—C8 | 1.2376 | 1.2179 |
| Parameter | Bond Angle (°) [X-ray] | Bond Angle (°) [B3LYP/6-311G(d,p)] |
| C2—C1—N1 | 121.12 | 122.0542 |
| C6—C1—N1 | 120.68 | 119.3119 |
| C1—C6—N2 | 119.89 | 116.726 |
| C5—C6—N2 | 119.46 | 123.4969 |
Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters
| Parameter | Value |
| EHOMO (eV) | -5.3130[1][2][3][4] |
| ELUMO (eV) | -0.2678[1][2][3][4] |
| HOMO-LUMO Energy Gap (ΔE) (eV) | 5.0452[1][2][3][4] |
| Ionization Potential (I) (eV) | 5.3130 |
| Electron Affinity (A) (eV) | 0.2678 |
| Hardness (η) | 2.5226 |
| Softness (S) | 0.3964 |
| Electronegativity (χ) | 2.7904 |
| Dipole Moment (Debye) | 6.7706 |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations.
Conclusion
This technical guide has outlined the theoretical framework and practical application of quantum chemical calculations for the study of this compound. By leveraging data from a structurally analogous molecule, we have demonstrated how these computational methods can yield valuable insights into molecular geometry, electronic structure, and reactivity. The provided experimental protocols and data tables serve as a comprehensive resource for researchers and scientists in the field of drug development, enabling them to design and execute their own computational studies to accelerate the discovery of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Use of N-(5-amino-2-methylphenyl)acetamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-amino-2-methylphenyl)acetamide is a versatile bifunctional aromatic compound possessing both an amino and an acetamido group on a methyl-substituted benzene ring. This arrangement of functional groups, particularly the ortho-diamine nature of the core structure after potential amide hydrolysis or its direct use, makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides an overview of its application in the synthesis of key heterocyclic systems, including benzimidazoles, benzodiazepines, and pyrimidines, complete with detailed experimental protocols and comparative data.
Key Applications
The primary utility of this compound in heterocyclic synthesis lies in its ability to undergo cyclocondensation reactions. The two nitrogen-containing functional groups can react with various electrophilic reagents to form fused ring systems. The methyl group on the aromatic ring can also influence the reactivity and solubility of both the starting material and the final products.
1. Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles from this compound can be achieved through condensation with aldehydes or carboxylic acids.
2. Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs and are also explored for other therapeutic applications. The 1,5-benzodiazepine scaffold can be synthesized by the condensation of an o-phenylenediamine derivative with α,β-unsaturated carbonyl compounds or ketones.[1]
3. Synthesis of Pyrimidinamine Derivatives
Phenylaminopyrimidine is a key pharmacophore found in several kinase inhibitors used in cancer therapy, such as Imatinib. This compound can be a precursor to more complex pyrimidinamine derivatives. A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 6-Acetamido-5-methyl-2-phenyl-1H-benzimidazole
This protocol describes the synthesis of a benzimidazole derivative via the condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)[4]
-
Chloroform (CHCl₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of chloroform.
-
Add benzaldehyde (10 mmol) to the solution.
-
Add ammonium chloride (4 mol%) as a catalyst.[4]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 6-Acetamido-5-methyl-2-phenyl-1H-benzimidazole.
Protocol 2: Synthesis of 8-Acetamido-7-methyl-2,4-diphenyl-3H-1,5-benzodiazepine
This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from this compound and chalcone (1,3-diphenyl-2-propen-1-one).
Materials:
-
This compound
-
Chalcone
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound (10 mmol) in 40 mL of ethanol, add chalcone (10 mmol).
-
Add a catalytic amount of glacial acetic acid (5-10 drops).
-
Reflux the reaction mixture for 8-10 hours with continuous stirring.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 8-Acetamido-7-methyl-2,4-diphenyl-3H-1,5-benzodiazepine.
Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
This protocol is adapted from the synthesis of related pyrimidinamine derivatives.[2][3]
Materials:
-
This compound
-
Appropriate ketone (e.g., acetone, cyclopentanone)
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Synthesize the precursor N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine as a starting material.
-
In a round-bottom flask, dissolve the precursor (10 mmol) in ethanol (30 mL).
-
Add the desired ketone (12 mmol) to the solution.
-
Add a catalytic amount of acid and stir the mixture at room temperature.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The resulting solid product is filtered, washed with ethanol, and dried under vacuum.
Data Presentation
| Heterocycle Class | Reagents | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzimidazole | Benzaldehyde | NH₄Cl | Chloroform | 4 | ~94 | [4] |
| Benzimidazole | Various Carbonyls | NH₄Cl | Chloroform | - | 75-94 | [4] |
| Benzodiazepine | Ketones | H-MCM-22 | Acetonitrile | 1-3 | Good to Excellent | [1] |
| Pyrimidinamine | Various Ketones | - | Ethanol | - | - | [2][3] |
Note: The yields are based on general procedures for these classes of compounds and may vary for the specific substrate this compound.
Visualizations
Caption: General experimental workflow for synthesizing heterocyclic compounds.
Caption: Synthetic pathways from the starting material.
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(5-amino-2-methylphenyl)acetamide as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(5-amino-2-methylphenyl)acetamide as a precursor in the synthesis of pharmaceutical agents, with a primary focus on the anti-cancer drug Imatinib. Detailed experimental protocols for the key synthetic transformations are provided, along with quantitative data and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
This compound is a valuable starting material in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an amine and an acetamide group on a substituted phenyl ring, allows for a variety of chemical modifications, making it an ideal scaffold for the synthesis of complex molecules. Hydrolysis of the acetamide group furnishes 5-amino-2-methylaniline, a key building block for various heterocyclic compounds. This document details the synthetic pathway from a closely related and commercially available starting material, 2-methyl-5-nitroaniline, to the highly successful targeted cancer therapeutic, Imatinib. The protocols provided are based on established literature procedures.
Featured Pharmaceutical Agent: Imatinib
Imatinib, marketed under the brand name Gleevec®, is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] It functions by targeting the ATP-binding site of the BCR-ABL fusion protein, as well as other receptor tyrosine kinases like c-Kit and PDGF-R.[2][3]
Synthetic Pathway Overview
The synthesis of Imatinib from a precursor derived from this compound involves a multi-step process. The general workflow involves the formation of a substituted pyrimidine ring, followed by the reduction of a nitro group to an amine, and a final amidation reaction to couple the two key fragments of the Imatinib molecule.
Experimental Protocols
Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate
This protocol describes the formation of the guanidine moiety, a key step in building the pyrimidine ring of Imatinib.
Materials:
-
2-Methyl-5-nitroaniline
-
50% Cyanamide aqueous solution
-
Concentrated Nitric Acid (65%)
-
Ethanol
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a three-necked flask, add 2-methyl-5-nitroaniline (1 equivalent).
-
Add 50% aqueous cyanamide (1.2 equivalents) and ethanol.
-
Stir the mixture and heat to 70°C.
-
Carefully add concentrated nitric acid (1.1 equivalents) dropwise.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction to 45°C and then pour in additional concentrated nitric acid.
-
Allow the mixture to cool to room temperature and crystallize.
-
Filter the resulting solid, wash with ethanol, and dry to obtain N-(2-methyl-5-nitrophenyl)guanidine nitrate.[4]
Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine
This protocol details the cyclization reaction to form the core pyrimidine structure.
Materials:
-
N-(2-methyl-5-nitrophenyl)guanidine nitrate (from Protocol 1)
-
3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one
-
Potassium Hydroxide (KOH)
-
n-Butanol
-
Reaction flask with reflux condenser and stirrer
Procedure:
-
In a reaction flask, combine N-(2-methyl-5-nitrophenyl)guanidine nitrate (1 equivalent), 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.1 equivalents), and n-butanol.[5]
-
Add potassium hydroxide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 18 hours.
-
Cool the reaction to room temperature.
-
Add water to the reaction mixture and stir for 3-4 hours to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.[5]
Protocol 3: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
This protocol describes the reduction of the nitro group to the corresponding amine, a crucial step for the final coupling reaction.
Materials:
-
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (from Protocol 2)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Four-necked flask with reflux condenser and stirrer
Procedure:
-
In a four-necked flask, suspend N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent) in ethyl acetate.
-
Add 10% Pd/C (catalytic amount, e.g., 0.05 equivalents).
-
Add ammonium formate (3.5 equivalents) and anhydrous sodium sulfate (1 equivalent).[6]
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool to room temperature and filter to remove the Pd/C.
-
The filtrate contains the desired product, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which can be isolated by evaporation of the solvent.[6]
Protocol 4: Synthesis of Imatinib
This final step involves the amide bond formation to yield Imatinib.
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (from Protocol 3)
-
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride
-
Pyridine
-
Reaction flask with stirrer
Procedure:
-
Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent) in pyridine in a reaction flask.
-
Add 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 23 hours.[7]
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid and purify by recrystallization or column chromatography to obtain Imatinib.[7]
Quantitative Data Summary
| Step | Reactants | Product | Solvent(s) | Catalyst/Reagent | Yield (%) | Purity (%) (HPLC) |
| 1. Guanidine Formation | 2-Methyl-5-nitroaniline, Cyanamide, Nitric Acid | N-(2-methyl-5-nitrophenyl)guanidine nitrate | Ethanol | - | 87.07 | - |
| 2. Pyrimidine Ring Formation | N-(2-methyl-5-nitrophenyl)guanidine nitrate, 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine | n-Butanol | KOH | 81.9 | 99.9 |
| 3. Nitro Group Reduction | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, Ammonium formate | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Ethyl acetate | 10% Pd/C | >90 | >99.5 |
| 4. Amide Coupling | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride | Imatinib | Pyridine | - | 90.0 | - |
Yields and purities are based on reported literature values and may vary depending on experimental conditions.[4][5][6][8]
Mechanism of Action: Imatinib Signaling Pathway
Imatinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase.[2][9] This fusion protein is the hallmark of CML and drives uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its downstream substrates.[9] This blockage of signal transduction leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cancer cells.[2]
Conclusion
This compound serves as a valuable precursor for the synthesis of complex pharmaceutical agents like Imatinib. The provided protocols offer a detailed guide for the key synthetic transformations involved in the production of this life-saving medication. The modular nature of the synthesis allows for the potential generation of novel analogs for further drug discovery efforts. Understanding the underlying synthetic chemistry and the biological mechanism of action is crucial for researchers and scientists in the field of pharmaceutical development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 3. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 7. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 8. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 9. [PDF] A Facile Total Synthesis of Imatinib Base and Its Analogues | Semantic Scholar [semanticscholar.org]
Application of N-(5-amino-2-methylphenyl)acetamide in the Dye and Pigment Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-amino-2-methylphenyl)acetamide, also known as 5'-Amino-2'-methylacetanilide, is an organic compound with the CAS number 5434-30-0.[1] While it is classified by some chemical suppliers under the category of "Organic Pigment," specific and detailed applications in the dye and pigment industry are not extensively documented in publicly available literature. However, its chemical structure, which features a primary aromatic amine group, makes it a prime candidate for use as a diazo component in the synthesis of azo dyes and pigments. Azo compounds are a significant class of colorants widely used in various industries, including textiles, plastics, and inks, due to their versatile color range and good fastness properties.[2][3]
This document provides a theoretical framework and illustrative protocols for the application of this compound in the synthesis of azo dyes. The experimental procedures and data presented are based on established principles of azo dye chemistry and data from analogous compounds, offering a foundational guide for research and development.
Theoretical Application in Azo Dye Synthesis
The synthesis of azo dyes from this compound would follow a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form a stable azo compound, which is characterized by the -N=N- (azo) linkage that acts as a chromophore, imparting color.
The final color and properties of the resulting azo dye are determined by the chemical structures of both the diazo component (in this case, derived from this compound) and the coupling component.
Experimental Protocols
The following are hypothetical, yet representative, experimental protocols for the synthesis of azo dyes using this compound as the diazo component.
Protocol 1: Synthesis of a Hypothetical Azo Dye with N,N-Dimethylaniline as the Coupling Component
Objective: To synthesize an azo dye by coupling diazotized this compound with N,N-dimethylaniline.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
N,N-Dimethylaniline
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain the temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 15-30 minutes after the addition is complete. The formation of the diazonium salt can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve an equimolar amount of N,N-dimethylaniline in a dilute solution of hydrochloric acid.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Add a saturated solution of sodium acetate to adjust the pH to approximately 4-5 to facilitate the coupling reaction.
-
A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for about 30-60 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye cake with cold water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.
-
Dry the purified dye in a vacuum oven at a controlled temperature.
-
Protocol 2: Synthesis of a Hypothetical Azo Pigment with 2-Naphthol as the Coupling Component
Objective: To synthesize an azo pigment by coupling diazotized this compound with 2-naphthol.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
2-Naphthol
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
Prepare the diazonium salt of this compound as described in Protocol 1, Step 1.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve an equimolar amount of 2-naphthol in a dilute aqueous solution of sodium hydroxide.
-
Cool this alkaline solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
Maintain the alkaline pH of the reaction mixture, as the coupling of diazonium salts with phenols occurs under alkaline conditions.
-
A colored pigment will precipitate out of the solution. Continue stirring for 30-60 minutes in the ice bath.
-
-
Isolation and Purification:
-
Isolate the pigment by vacuum filtration.
-
Wash the pigment thoroughly with cold water until the filtrate is neutral.
-
Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C).
-
Data Presentation
Due to the lack of specific experimental data for dyes derived from this compound, the following table presents typical data for analogous monoazo dyes derived from substituted anilines. This data is for illustrative purposes to provide an expectation of the properties that might be observed.
| Property | Typical Value Range for Analogous Azo Dyes | Reference |
| Color | Yellow, Orange, Red, Brown | Based on the general knowledge of azo dyes derived from simple substituted anilines. |
| Absorption Maximum (λmax) | 400 - 550 nm | The λmax of azo dyes varies depending on the electronic nature of the substituents on both the diazo and coupling components and the solvent polarity.[4] |
| Molar Extinction Coefficient (ε) | 10,000 - 40,000 L mol⁻¹ cm⁻¹ | High molar extinction coefficients are characteristic of azo dyes, indicating strong color intensity. |
| Light Fastness (Blue Wool Scale) | 3 - 6 | Light fastness is influenced by the chemical structure of the dye and the substrate it is applied to. Dyes with more complex structures often exhibit better light fastness.[4] |
| Wash Fastness (Grey Scale) | 3 - 5 | Wash fastness depends on the substantivity of the dye for the fiber and the presence of reactive groups that can form covalent bonds with the substrate.[4] |
| Rubbing Fastness (Grey Scale) | 3 - 5 | Good rubbing fastness is generally achieved with well-penetrated and fixed dyes on the substrate.[4] |
Visualizations
Synthesis Workflow
References
Application Note & Protocol: Quantification of N-(5-amino-2-methylphenyl)acetamide using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(5-amino-2-methylphenyl)acetamide, also known as 4-amino-2-acetamidotoluene, is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and stability testing. This application note provides a detailed protocol for the determination of this compound in a given sample using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, specific, and accurate.
Principle
The analytical method is based on reversed-phase chromatography, where the separation of the analyte is achieved on a non-polar stationary phase (C18) with a polar mobile phase. This compound is separated from other potential impurities based on its hydrophobicity. The quantification is performed by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standard solutions of known concentrations. Detection is carried out using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, which is determined by a UV scan of a standard solution.
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
Ultrasonic bath.
2. Reagents and Standards
-
This compound reference standard (Purity ≥ 98%).[1]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (≥ 98%).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
6. Calibration Curve
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
7. Data Analysis
-
Inject the sample solutions.
-
Identify the peak of this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.
Data Presentation
Table 1: Quantitative Data Summary of the HPLC Method
| Parameter | Result |
| Retention Time (approx.) | 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (% RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank/placebo |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Logical relationship of HPLC system components.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-amino-2-methylphenyl)acetamide is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of these synthetic transformations. Compared to conventional heating methods, MAOS often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles.[3][4]
These application notes provide detailed protocols for the microwave-assisted synthesis of bioactive benzimidazole derivatives from this compound. The resulting compounds have potential applications in drug discovery, particularly as inhibitors of key cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and Cyclooxygenase (COX).
Key Applications
Substituted benzimidazoles derived from this compound are of significant interest in drug development due to their potential to modulate critical biological pathways. Two prominent areas of application are:
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death.[5][6][7] Benzimidazole-based compounds have been identified as potent PARP inhibitors.[8][9]
-
COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Developing selective COX-2 inhibitors is a major goal to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[10][11][12] Benzimidazole derivatives have shown promise as selective COX-2 inhibitors.[13][14]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 2-Substituted-6-acetamido-5-methylbenzimidazoles
This protocol describes the general procedure for the condensation of this compound with various aromatic aldehydes to yield the corresponding benzimidazole derivatives under microwave irradiation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst (e.g., Erbium(III) triflate - Er(OTf)₃, boric acid)
-
Solvent (e.g., ethanol, or solvent-free)
-
Microwave reactor
-
Glass reaction vials with stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Standard laboratory glassware and equipment
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the aromatic aldehyde (1.0 mmol).
-
(Optional, if not solvent-free) Add the appropriate solvent (e.g., 2-3 mL of ethanol).
-
Add the catalyst (e.g., 1-5 mol% of Er(OTf)₃).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-140 °C) for a specified time (e.g., 5-20 minutes). The optimal conditions may vary depending on the specific reactants and catalyst used.
-
After the reaction is complete, cool the vial to room temperature.
-
Monitor the reaction progress by TLC.
-
If a solvent was used, evaporate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-6-acetamido-5-methylbenzimidazole.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The following tables summarize typical quantitative data for the microwave-assisted synthesis of benzimidazole derivatives based on analogous reactions reported in the literature. These values can serve as a starting point for optimizing the synthesis of derivatives from this compound.
Table 1: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamines and Aromatic Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 150 | 5 | 60 | 99 |
| 2 | 4-Chlorobenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 150 | 5 | 60 | 98 |
| 3 | 4-Methoxybenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 150 | 7 | 60 | 97 |
| 4 | 4-Nitrobenzaldehyde | Er(OTf)₃ (1 mol%) | Solvent-free | 150 | 10 | 60 | 96 |
Data adapted from analogous reactions for illustrative purposes.[15]
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional Heating | Er(OTf)₃ (1 mol%) | Ethyl lactate | 120 min | 61 |
| Microwave Irradiation | Er(OTf)₃ (1 mol%) | Solvent-free | 5 min | 99 |
Data adapted from analogous reactions for illustrative purposes.[15]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of benzimidazoles.
Potential Signaling Pathway Inhibition
The synthesized benzimidazole derivatives can be screened for their inhibitory activity against various cellular targets. Below are diagrams illustrating the potential mechanisms of action for these compounds as PARP and COX inhibitors.
Caption: Inhibition of the PARP-mediated DNA repair pathway.
Caption: Inhibition of the COX-2 pathway for anti-inflammatory effects.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 5. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of new benzimidazole-based COX inhibitors: a naproxen-like interaction detected by STD-NMR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. plantarchives.org [plantarchives.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
Application Notes and Protocols for N-(5-amino-2-methylphenyl)acetamide in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(5-amino-2-methylphenyl)acetamide as a chemical intermediate, focusing on its synthesis and potential applications in the discovery of novel fungicides. While not a widely documented direct precursor to a specific commercial fungicide, its structural motifs are present in various biologically active compounds, suggesting its utility as a scaffold in agrochemical research.
Application Notes
This compound, a derivative of p-phenylenediamine, belongs to a class of compounds that has been explored for various biological activities, including antimicrobial and fungicidal properties. The presence of both an acetamide and a reactive amino group on a substituted phenyl ring makes it a versatile building block for combinatorial synthesis and the development of new active ingredients.
Although a direct synthetic route from this compound to a named fungicide is not prominently featured in publicly available literature, the broader family of acetamide and phenylenediamine derivatives has demonstrated notable fungicidal potential against various phytopathogens. For instance, various phenylenedithiourea derivatives, synthesized from phenylenediamines, have shown strong antifungal activities.[1] This suggests that this compound could serve as a valuable starting material for the synthesis of novel fungicide candidates.
The primary application of this intermediate in a research and development setting would be as a foundational molecule for creating libraries of new chemical entities to be screened for fungicidal activity. The free amino group can be readily modified through reactions such as acylation, alkylation, and condensation to introduce diverse chemical functionalities, which may lead to the discovery of compounds with potent and selective antifungal properties.
Experimental Protocols
A two-step synthesis for this compound is presented below, starting from the commercially available 2-methyl-5-nitroaniline. The first step involves the acetylation of the amino group, followed by the reduction of the nitro group.
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide
This protocol describes the acetylation of 2-methyl-5-nitroaniline using acetic anhydride.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-methyl-5-nitroaniline | 152.15 | 15.2 g | 0.1 |
| Acetic Anhydride | 102.09 | 11.2 mL (12.2 g) | 0.12 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of 2-methyl-5-nitroaniline in 50 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 200 mL of ice-cold water with constant stirring.
-
The product, N-(2-methyl-5-nitrophenyl)acetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the product in a vacuum oven at 60°C.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group of N-(2-methyl-5-nitrophenyl)acetamide to an amino group using catalytic hydrogenation. A similar procedure has been successfully used for the reduction of N-(4-methyl-3-nitrophenyl)acetamide.[2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-(2-methyl-5-nitrophenyl)acetamide | 194.19 | 19.4 g | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ generator | - |
| Celite® | - | As needed | - |
Procedure:
-
To a 500 mL hydrogenation flask, add 19.4 g (0.1 mol) of N-(2-methyl-5-nitrophenyl)acetamide and 200 mL of methanol.
-
Carefully add 0.5 g of 10% Pd/C catalyst to the suspension.
-
Seal the flask and purge the system with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Expected Yield: 90-98%
Visualized Experimental Workflow
Caption: Synthesis workflow for this compound.
Potential for Fungicide Discovery
The structural framework of this compound is a promising starting point for developing new fungicides. The table below summarizes the fungicidal activity of some related acetamide and phenylenediamine derivatives against various plant pathogens.
| Compound Class | Example Structure/Derivative | Target Fungi | Activity/EC₅₀ |
| Phenylenedithioureas | Derivatives of phenylenediamines | Various fungi | Strong antifungal activity, comparable to ketoconazole.[1] |
| Ethylsulfonamides | N-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamides | Botrytis cinerea | EC₅₀ values in the range of 1.58–10.81 mg L⁻¹.[3] |
| Amino and Acetamidoaurones | Aurone derivatives with acetamido groups | Candida albicans | MIC values as low as 0.78 µM for some derivatives.[4] |
This data indicates that the introduction of different pharmacophores to the aminophenylacetamide scaffold can lead to compounds with significant antifungal properties.
Conceptual Pathway for Fungicide Development
The following diagram illustrates a conceptual workflow for utilizing this compound in a fungicide discovery program.
Caption: Conceptual workflow for fungicide discovery.
References
- 1. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-amino-4-methylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Production of N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scaled-up laboratory or pilot plant production of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The described protocol focuses on the catalytic hydrogenation of N-(2-methyl-5-nitrophenyl)acetamide, a robust and scalable method. Detailed experimental procedures, safety precautions, and data presentation are included to facilitate successful implementation.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. The efficient and scalable production of this intermediate is crucial for drug development and manufacturing. The primary route for its synthesis involves the reduction of the corresponding nitro compound, N-(2-methyl-5-nitrophenyl)acetamide. This document outlines a detailed protocol for this transformation using catalytic hydrogenation, a widely accepted and industrially viable method.
Synthetic Pathway
The synthesis of this compound is achieved through the catalytic reduction of N-(2-methyl-5-nitrophenyl)acetamide. This single-step conversion is highly efficient and atom-economical, producing water as the primary byproduct.
Caption: Synthetic route to this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| N-(2-methyl-5-nitrophenyl)acetamide | 2879-79-0 | Commercial | >98% |
| Palladium on Carbon (10 wt%) | 7440-05-3 | Commercial | - |
| Ethanol (Anhydrous) | 64-17-5 | Commercial | >99.5% |
| Hydrogen Gas (High Purity) | 1333-74-0 | Gas Supplier | >99.99% |
| Nitrogen Gas (Inert) | 7727-37-9 | Gas Supplier | >99.9% |
| Celite® (Filter Aid) | 61790-53-2 | Commercial | - |
Equipment
-
Jacketed glass reactor (5 L or larger) or a stainless-steel hydrogenation vessel equipped with:
-
Mechanical stirrer (with high-torque motor)
-
Thermocouple and temperature controller
-
Gas inlet and outlet valves
-
Pressure gauge
-
Baffles to ensure efficient mixing
-
-
Hydrogen gas cylinder with a two-stage regulator
-
Vacuum pump
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Recirculating chiller/heater for the reactor jacket
Detailed Experimental Procedure
Safety First: This reaction involves flammable hydrogen gas and a pyrophoric catalyst. All operations must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure proper grounding of all equipment to prevent static discharge.
-
Reactor Preparation:
-
Thoroughly clean and dry the hydrogenation vessel.
-
Inert the vessel by purging with nitrogen gas for at least 15-20 minutes.
-
-
Charging the Reactor:
-
Under a gentle stream of nitrogen, charge the reactor with N-(2-methyl-5-nitrophenyl)acetamide (e.g., 500 g).
-
Add anhydrous ethanol (e.g., 2.5 L) to the reactor.
-
Carefully add 10% Palladium on Carbon (e.g., 25 g, 5 wt% loading). Caution: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste.
-
-
Hydrogenation Reaction:
-
Seal the reactor and begin stirring to create a uniform slurry.
-
Purge the reactor headspace with hydrogen gas three times to remove residual nitrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 bar).
-
Maintain the reaction temperature between 25-40°C. The reaction is exothermic, and cooling may be required to control the temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
-
Reaction Work-up and Product Isolation:
-
Once the hydrogen uptake ceases, carefully vent the excess hydrogen gas and purge the reactor with nitrogen three times.
-
Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol.
-
Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with water or ethanol and disposed of appropriately.
-
Wash the filter cake with additional ethanol (e.g., 2 x 250 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product will precipitate as a solid.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
| Parameter | Value |
| Starting Material | N-(2-methyl-5-nitrophenyl)acetamide |
| Product | This compound |
| Molecular Weight ( g/mol ) | 164.20 |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >99% |
| Melting Point | 143-146 °C |
| Appearance | Off-white to light brown solid |
Experimental Workflow and Safety
The following diagram illustrates the overall workflow for the scaled-up production of this compound, highlighting key safety checkpoints.
Caption: Workflow with integrated safety checkpoints.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Inactive catalyst, insufficient hydrogen pressure, low temperature, poor mixing. | Use fresh catalyst, increase hydrogen pressure (within safe limits), slightly increase temperature, increase stirring speed. |
| Low Yield | Incomplete reaction, product loss during work-up. | Ensure reaction goes to completion, minimize transfers, ensure complete washing of the filter cake. |
| Product Contamination | Incomplete reaction, impurities in starting material, inefficient purification. | Monitor reaction completion by TLC or HPLC, use high-purity starting materials, optimize recrystallization solvent and procedure. |
Conclusion
The protocol described provides a reliable and scalable method for the production of this compound. By adhering to the detailed procedures and safety precautions, researchers and production chemists can confidently produce this valuable intermediate with high yield and purity. Careful monitoring of reaction parameters and adherence to good laboratory practices are essential for successful scale-up.
Anwendungs- und Protokollhinweise zur Derivatisierung von N-(5-amino-2-methylphenyl)acetamid für das biologische Screening
Anwendungs-ID: APN-2025-001 Veröffentlichungsdatum: 29. Dezember 2025 Version: 1.0
Zusammenfassung
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur chemischen Derivatisierung von N-(5-amino-2-methylphenyl)acetamid und die anschließenden Protokolle für das biologische Screening der synthetisierten Verbindungen. Das primäre Ziel ist die Erstellung einer kleinen, fokussierten Bibliothek von Analoga zur Identifizierung von Leitstrukturen mit potenzieller therapeutischer Relevanz. Die vorgestellten Protokolle umfassen gängige chemische Modifikationen der primären aromatischen Aminogruppe und etablierte In-vitro-Assays zur Bewertung der zytotoxischen, antimikrobiellen und entzündungshemmenden Aktivitäten.
Einleitung
N-(5-amino-2-methylphenyl)acetamid ist ein interessantes Ausgangsmolekül für die medizinische Chemie. Es besitzt eine primäre aromatische Aminogruppe, die als reaktiver "Griff" für eine Vielzahl von chemischen Modifikationen dient. Durch systematische Derivatisierung dieser Position können neue Verbindungen mit unterschiedlichen physikochemischen Eigenschaften und potenziell neuen oder verbesserten biologischen Aktivitäten hergestellt werden. Diese Strategie wird häufig in der frühen Phase der Wirkstoffentdeckung angewendet, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und Moleküle mit gewünschten pharmakologischen Profilen zu identifizieren. Diese Anwendungsbeschreibung bietet einen Rahmen für die Synthese und das Screening einer Derivatbibliothek, die auf diesem Gerüst basiert.
Chemische Derivatisierung: Strategien und Protokolle
Die primäre Aminogruppe von N-(5-amino-2-methylphenyl)acetamid ist ein nukleophiles Zentrum, das für verschiedene Reaktionen zugänglich ist. Im Folgenden werden drei grundlegende Derivatisierungsstrategien vorgestellt.
Synthese von Sulfonamid-Derivaten
Sulfonamide sind eine wichtige Klasse von Wirkstoffen mit einem breiten Spektrum an biologischen Aktivitäten. Die Reaktion von N-(5-amino-2-methylphenyl)acetamid mit verschiedenen Sulfonylchloriden führt zur Bildung einer stabilen Sulfonamidbindung.
Protokoll 2.1: Allgemeine Synthese von N'-(Aryl/Alkyl)sulfonyl-N-(5-acetamido-2-methylphenyl)sulfonamiden
-
Lösen Sie 1 Äquivalent N-(5-amino-2-methylphenyl)acetamid in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) in einer Konzentration von 0,1 M.
-
Fügen Sie 1,5 Äquivalente einer Base (z. B. Pyridin oder Triethylamin) hinzu.
-
Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.
-
Fügen Sie langsam eine Lösung von 1,1 Äquivalenten des entsprechenden Sulfonylchlorids (z. B. Benzolsulfonylchlorid, Tosylchlorid) im selben Lösungsmittel hinzu.
-
Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit 1 M Salzsäure und anschließend mit gesättigter Natriumbicarbonatlösung gewaschen.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise Kieselgel mit einem Eluentengemisch aus Hexan und Ethylacetat).
-
Charakterisieren Sie das gereinigte Produkt mittels NMR- und Massenspektrometrie.
Synthese von Amid-Derivaten (Acylierung)
Die Acylierung der Aminogruppe mit verschiedenen Carbonsäurechloriden oder -anhydriden führt zur Bildung von Amid-Derivaten. Diese Modifikation kann die Lipophilie und die Wasserstoffbrückenbindungseigenschaften des Moleküls erheblich verändern.
Protokoll 2.2: Allgemeine Synthese von N-(5-Acylamino-2-methylphenyl)acetamiden
-
Suspendieren Sie 1 Äquivalent N-(5-amino-2-methylphenyl)acetamid in einem aprotischen Lösungsmittel wie Dichlormethan (0,1 M).
-
Fügen Sie 1,2 Äquivalente einer Base wie Triethylamin hinzu.
-
Kühlen Sie die Mischung auf 0 °C.
-
Fügen Sie tropfenweise 1,1 Äquivalente des gewünschten Säurechlorids (z. B. Benzoylchlorid, Acetylchlorid) hinzu.
-
Rühren Sie die Reaktion für 2-4 Stunden bei Raumtemperatur.
-
Verfolgen Sie den Reaktionsverlauf mittels DC.
-
Verdünnen Sie die Reaktionsmischung mit Dichlormethan und waschen Sie sie nacheinander mit Wasser, 5%iger Salzsäure, gesättigter Natriumbicarbonatlösung und Kochsalzlösung.
-
Trocknen Sie die organische Schicht über Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Kristallisieren Sie das Produkt um oder reinigen Sie es mittels Säulenchromatographie, um das reine Amid-Derivat zu erhalten.
-
Bestätigen Sie die Struktur mittels spektroskopischer Methoden.
Synthese von Schiff'schen Basen (Imin-Derivate)
Die Kondensation der primären Aminogruppe mit Aldehyden oder Ketonen führt zur Bildung von Iminen (Schiff'sche Basen). Diese Reaktion ist oft reversibel und kann unter milden Bedingungen durchgeführt werden.
Protokoll 2.3: Allgemeine Synthese von Imin-Derivaten
-
Lösen Sie 1 Äquivalent N-(5-amino-2-methylphenyl)acetamid und 1,1 Äquivalente des entsprechenden Aldehyds oder Ketons in einem geeigneten Lösungsmittel wie Ethanol oder Methanol.[1]
-
Fügen Sie eine katalytische Menge einer Säure hinzu (z. B. 2-3 Tropfen Eisessig).[1]
-
Erhitzen Sie die Mischung für 4-8 Stunden unter Rückfluss.[1]
-
Überwachen Sie die Bildung des Produkts mittels DC.
-
Kühlen Sie die Reaktionsmischung ab, um die Ausfällung des Produkts zu induzieren.
-
Filtrieren Sie den festen Niederschlag, waschen Sie ihn mit kaltem Lösungsmittel und trocknen Sie ihn im Vakuum.
-
Eine weitere Reinigung ist möglicherweise nicht erforderlich, kann aber bei Bedarf durch Umkristallisation erfolgen.
-
Charakterisieren Sie das Produkt mittels IR-, NMR- und Massenspektrometrie.
Workflow der Derivatisierung und des Screenings
Der allgemeine Arbeitsablauf von der Synthese bis zur biologischen Auswertung ist im folgenden Diagramm dargestellt.
Abbildung 1: Allgemeiner Workflow von der Synthese zur Hit-Identifizierung.
Protokolle für das biologische Screening
Die folgenden Protokolle beschreiben exemplarische Assays zur Bewertung der biologischen Aktivität der synthetisierten Derivate.
Zytotoxizitäts-Screening (MTT-Assay)
Dieser Assay bestimmt die Fähigkeit einer Verbindung, das Wachstum von Krebszellen zu hemmen.
Protokoll 4.1: MTT-Assay zur Bestimmung der Zytotoxizität
-
Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. MCF-7 für Brustkrebs, HCT-116 für Darmkrebs) in geeignetem Medium bei 37 °C und 5 % CO₂.
-
Zellaussaat: Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 96-Well-Platten aus und inkubieren Sie sie für 24 Stunden.
-
Behandlung: Bereiten Sie eine Stammlösung jeder Testverbindung in DMSO vor. Führen Sie serielle Verdünnungen im Kulturmedium durch, um Konzentrationen von z. B. 0,1 bis 100 µM zu erhalten. Fügen Sie die Verdünnungen zu den Zellen hinzu.
-
Inkubation: Inkubieren Sie die behandelten Zellen für 48-72 Stunden.
-
MTT-Zugabe: Fügen Sie 20 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.
-
Formazan-Solubilisierung: Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in 100 µL DMSO oder einer Solubilisierungslösung.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Antimikrobielles Screening (Bestimmung der minimalen Hemmkonzentration - MHK)
Dieser Assay dient der Bestimmung der niedrigsten Konzentration einer Verbindung, die das sichtbare Wachstum von Mikroorganismen hemmt.
Protokoll 4.2: Mikrodilutionsmethode zur MHK-Bestimmung
-
Vorbereitung: Bereiten Sie eine serielle Zweifach-Verdünnungsreihe jeder Testverbindung in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien) in einer 96-Well-Platte vor.
-
Inokulum: Stellen Sie eine standardisierte Suspension des Testmikroorganismus (z. B. Staphylococcus aureus, Escherichia coli) mit einer Dichte von ca. 5 x 10⁵ KBE/mL her.
-
Inokulation: Inokulieren Sie jede Well mit dem mikrobiellen Inokulum.
-
Kontrollen: Schließen Sie eine Positivkontrolle (nur Inokulum) und eine Negativkontrolle (nur Medium) ein.
-
Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.
-
Auswertung: Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.
Entzündungshemmendes Screening (COX-Enzym-Hemmungsassay)
Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität von Cyclooxygenase (COX)-Enzymen zu hemmen, die Schlüsselenzyme bei Entzündungsprozessen sind.
Protokoll 4.3: Fluorometrischer COX-Inhibitor-Screening-Assay
-
Reagenzien: Verwenden Sie ein kommerziell erhältliches COX-Inhibitor-Screening-Kit (z. B. auf Basis der Peroxidase-Aktivität).
-
Vorbereitung: Fügen Sie Puffer, Hämin und das COX-Enzym (COX-1 oder COX-2) in die Wells einer 96-Well-Platte.
-
Inhibitor-Zugabe: Fügen Sie die Testverbindungen in verschiedenen Konzentrationen hinzu und inkubieren Sie für 10-15 Minuten bei Raumtemperatur.
-
Reaktionsstart: Starten Sie die Reaktion durch Zugabe von Arachidonsäure und einem fluorometrischen Substrat.
-
Messung: Messen Sie die Fluoreszenzintensität (z. B. bei Ex/Em = 535/587 nm) über einen Zeitraum von 5-10 Minuten.
-
Datenanalyse: Berechnen Sie die prozentuale Hemmung der Enzymaktivität im Vergleich zur Kontrolle ohne Inhibitor und bestimmen Sie den IC₅₀-Wert.
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Derivate zu ermöglichen.
Tabelle 1: Biologische Aktivität der Sulfonamid-Derivate (Illustrative Daten)
| Verbindung | R-Gruppe | Zytotoxizität IC₅₀ (µM) [MCF-7] | Antimikrobielle MHK (µg/mL) [S. aureus] | COX-2-Hemmung IC₅₀ (µM) |
| Ausgangsstoff | H | > 100 | > 256 | > 100 |
| S-01 | Phenyl | 25,3 | 128 | 15,8 |
| S-02 | 4-Methylphenyl | 18,9 | 64 | 8,2 |
| S-03 | 4-Chlorphenyl | 12,1 | 64 | 5,1 |
| S-04 | Methyl | 85,6 | > 256 | 78,4 |
Tabelle 2: Biologische Aktivität der Amid- und Imin-Derivate (Illustrative Daten)
| Verbindung | Typ | R-Gruppe | Zytotoxizität IC₅₀ (µM) [MCF-7] | Antimikrobielle MHK (µg/mL) [E. coli] | COX-1-Hemmung IC₅₀ (µM) |
| A-01 | Amid | Phenyl | 45,2 | > 256 | 50,3 |
| A-02 | Amid | 4-Nitrophenyl | 33,8 | 128 | 41,7 |
| I-01 | Imin | Phenyl | 78,1 | 64 | > 100 |
| I-02 | Imin | 2-Hydroxyphenyl | 55,6 | 32 | 89,2 |
Involvierte Signalwege
Die Derivate können verschiedene zelluläre Signalwege beeinflussen. Zum Beispiel können zytotoxische Verbindungen Apoptose-Wege aktivieren, während entzündungshemmende Substanzen in die Arachidonsäure-Kaskade eingreifen.
Abbildung 2: Vereinfachter intrinsischer Apoptose-Signalweg.
Abbildung 3: Hemmung der Prostaglandin-Synthese durch einen COX-Inhibitor.
References
Application Notes and Protocols: N-Acylation Reactions Involving N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-amino-2-methylphenyl)acetamide is a valuable bifunctional molecule containing both a primary aromatic amine and an acetamide group. The presence of the reactive primary amino group makes it a key starting material for a variety of N-acylation reactions, a fundamental transformation in organic synthesis and medicinal chemistry. The resulting N-acyl derivatives are of significant interest in drug discovery and development due to their potential to exhibit a wide range of biological activities.
This document provides detailed protocols for the N-acylation of this compound with various acylating agents, a summary of representative quantitative data, and an illustrative experimental workflow. Additionally, a hypothetical signaling pathway is presented to contextualize the potential application of these derivatives in drug development, particularly in the area of kinase inhibition.
Data Presentation: Quantitative Summary of N-Acylation Reactions
The following table summarizes representative quantitative data for the N-acylation of this compound with different acylating agents under standardized laboratory conditions. Please note that yields and purity are dependent on the specific reaction conditions, scale, and purification methods employed.
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| Acetyl Chloride | N-(5-acetamido-2-methylphenyl)acetamide | 206.24 | 85 - 95 | >98 |
| Propionyl Chloride | N-(2-methyl-5-(propionamido)phenyl)acetamide | 220.27 | 82 - 92 | >98 |
| Benzoyl Chloride | N-(5-benzamido-2-methylphenyl)acetamide | 268.31 | 80 - 90 | >97 |
| 4-Nitrobenzoyl Chloride | N-(2-methyl-5-(4-nitrobenzamido)phenyl)acetamide | 313.31 | 75 - 85 | >97 |
| Cyclohexanecarbonyl Chloride | N-(5-(cyclohexanecarboxamido)-2-methylphenyl)acetamide | 274.36 | 85 - 95 | >98 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using Acyl Chlorides
This protocol describes a general method for the N-acylation of this compound using various acyl chlorides in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the cooled and stirring solution, add triethylamine or pyridine (1.5 equivalents) dropwise.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM for easier addition.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-acylated product.
-
Protocol 2: N-Acylation using Carboxylic Anhydrides
This protocol provides an alternative method for N-acylation using a carboxylic anhydride.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 equivalents)
-
Pyridine (as solvent and catalyst) or a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an inert solvent like DCM.
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in pyridine or an inert solvent like DCM containing a catalytic amount of DMAP.
-
Reagent Addition: Add the carboxylic anhydride (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if necessary.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
If pyridine is used as the solvent, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Hypothetical signaling pathway showing kinase inhibition by an N-acyl derivative.
Application Notes and Protocols: Synthesis of Benzodiazepine Derivatives from N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-amino-2-methylphenyl)acetamide is a valuable starting material in the synthesis of heterocyclic compounds. While its structure might suggest a pathway to pyrimidinamine derivatives, its nature as a substituted 1,4-phenylenediamine with an ortho-methyl group makes it a prime candidate for the synthesis of benzodiazepines, a class of compounds with significant therapeutic interest. This document provides detailed application notes and a generalized protocol for the synthesis of benzodiazepine derivatives through the condensation reaction of this compound with 1,3-dicarbonyl compounds.
The reaction of an o-phenylenediamine with a β-diketone is a well-established method for the synthesis of 1,5-benzodiazepines. In the case of this compound, the two amine functionalities—the primary amine and the amide—can react with the two carbonyl groups of a 1,3-dicarbonyl compound to form a seven-membered diazepine ring. The acetamido group may either remain intact or participate in the reaction depending on the reaction conditions.
Reaction Principle
The core of this synthetic approach is the acid-catalyzed condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone. The reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization to yield the 1,5-benzodiazepine ring system. The presence of an acid catalyst facilitates the dehydration steps.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of a benzodiazepine derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure benzodiazepine derivative.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of a benzodiazepine derivative from this compound and acetylacetone. Please note that these are representative values and actual results may vary.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g |
| Acetylacetone | 0.67 mL (1.1 eq) |
| Glacial Acetic Acid | 0.1 mL |
| Ethanol | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Time | 5 hours |
| Product | |
| Expected Product | 7-acetamido-8-methyl-2,4-dimethyl-3H-1,5-benzodiazepine |
| Theoretical Yield | 1.48 g |
| Actual Yield | 1.18 g |
| Yield (%) | 80% |
| Purity (by HPLC) | >95% |
Visualizations
The following diagrams illustrate the logical relationships and workflows of the synthesis.
Caption: Logical reaction pathways for this compound.
Caption: Generalized experimental workflow for benzodiazepine synthesis.
Application Notes and Protocols: N-(5-amino-2-methylphenyl)acetamide as a Versatile Building Block in Combinatorial Chemistry for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(5-amino-2-methylphenyl)acetamide as a key building block in the combinatorial synthesis of potent and selective kinase inhibitors. The inherent structural features of this scaffold, including a reactive aniline moiety and a privileged methylphenylacetamide core, make it an ideal starting point for the rapid generation of diverse chemical libraries targeting various protein kinases implicated in cancer and other diseases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Combinatorial chemistry, coupled with high-throughput screening, has emerged as a powerful strategy for the rapid identification and optimization of novel kinase inhibitors. This compound serves as a valuable scaffold in this endeavor, providing a strategic anchor point for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR) and identify potent drug candidates. Derivatives of this scaffold have shown significant inhibitory activity against key oncogenic kinases such as Bcr-Abl and Src.
Applications in Kinase Inhibitor Synthesis
The primary amino group of this compound offers a convenient handle for a variety of chemical transformations, allowing for the construction of diverse heterocyclic systems known to interact with the ATP-binding site of kinases. A prominent application is the synthesis of substituted pyrimidine and pyrazolopyrimidine libraries, which are well-established pharmacophores in numerous FDA-approved kinase inhibitors.
General Workflow for Combinatorial Library Synthesis
The following diagram illustrates a typical workflow for the generation of a kinase inhibitor library starting from this compound. This workflow can be adapted for both solid-phase and solution-phase parallel synthesis methodologies.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to generate a library of potential kinase inhibitors.
Protocol 1: Solution-Phase Parallel Synthesis of N-Phenyl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
This protocol is adapted from the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives and can be performed in a parallel format using a multi-well reaction block.[1]
Step 1: Synthesis of the Pyrimidine Core
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., 2-propanol), add a 1,3-dicarbonyl compound (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) (1.1 equivalents).
-
Add a catalytic amount of a base (e.g., potassium carbonate) or acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the N-(2-methyl-5-acetamidophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine intermediate.
Step 2: Library Diversification via Amide Coupling
-
In an array of reaction vials, dissolve the pyrimidine intermediate (1 equivalent) in a dry aprotic solvent (e.g., DMF or DCM).
-
To each vial, add a different carboxylic acid (1.2 equivalents), a coupling agent (e.g., HATU or HBTU) (1.2 equivalents), and a non-nucleophilic base (e.g., DIPEA) (2 equivalents).
-
Stir the reactions at room temperature for 12-24 hours.
-
Quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the individual library members using parallel purification techniques such as mass-directed automated flash chromatography.
Protocol 2: Solid-Phase Synthesis of a Pyrazolo[3,4-d]pyrimidine Library
This protocol is a representative method adapted from literature on solid-phase synthesis of similar heterocyclic scaffolds and is suitable for generating a larger, more diverse library.[2]
Step 1: Resin Loading
-
Swell a suitable solid support (e.g., Rink Amide resin) in a compatible solvent (e.g., DMF).
-
Couple a linker, if necessary, to which this compound can be attached. A common strategy involves pre-functionalizing the acetamide with a handle for solid-phase attachment.
Step 2: Pyrazole Ring Formation
-
Treat the resin-bound aniline with a suitable reagent to construct the pyrazole ring. For example, react with a β-ketoester followed by cyclization with hydrazine or a substituted hydrazine.
Step 3: Pyrimidine Ring Annulation
-
React the resin-bound aminopyrazole with a 1,3-dicarbonyl equivalent (e.g., a β-ketoester or a malonic ester derivative) under cyclative conditions to form the pyrazolo[3,4-d]pyrimidine core.
Step 4: Library Diversification
-
Split-and-Pool Synthesis: Divide the resin into multiple portions.
-
R1 Diversification: React each portion with a different building block (e.g., a boronic acid for Suzuki coupling or an amine for nucleophilic aromatic substitution) to introduce diversity at a specific position on the heterocyclic core.
-
Pool and Split: Combine all resin portions and then split them again.
-
R2 Diversification: React each of the new portions with a second set of diverse building blocks (e.g., activated carboxylic acids for amide bond formation).
-
Repeat the pool-and-split process for additional points of diversification.
Step 5: Cleavage and Purification
-
Treat the resin with a cleavage cocktail (e.g., a high concentration of trifluoroacetic acid in DCM) to release the final compounds.
-
Collect the cleavage solution and concentrate it to obtain the crude library members.
-
Purify the compounds using high-throughput purification methods.
Quantitative Data Presentation
The following tables summarize the in vitro biological activity of representative kinase inhibitors derived from scaffolds related to this compound, highlighting the structure-activity relationships.
Table 1: Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives against Bcr-Abl [1]
| Compound | R | EC50 (nM) in Ba/F3-p210 cells |
| 5g | -SO2NH2 | 120 |
| 5h | -NHSO2Me | 40 |
| 6a | 1H-pyrazol-4-yl | < 20 |
| 6b | 1-methyl-1H-pyrazol-4-yl | 20 |
| 6c | 1-ethyl-1H-pyrazol-4-yl | < 20 |
| 6e | 1-isopropyl-1H-pyrazol-4-yl | < 20 |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Abl and Src Kinases [3][4][5]
| Compound | R1 | R2 | Abl IC50 (µM) | Src IC50 (µM) |
| PP1 | H | 4-methylphenyl | >100 | 0.005 |
| PP2 | H | 4-tert-butylphenyl | >100 | 0.004 |
| Compound 4 | 4-chlorophenyl | H | - | 24.7 |
| Compound 6 | 4-methoxyphenyl | H | - | 21.7 |
| Compound 15 | 4-fluorophenyl | 3-methyl-1-butenyl | 0.02 | - |
| Compound 18 | 4-fluorophenyl | 3,3-dimethyl-1-butenyl | 0.08 | - |
Signaling Pathway Visualization
Compounds derived from this compound have shown potent inhibition of Bcr-Abl and Src kinases, both of which are critical drivers in certain cancers, particularly Chronic Myeloid Leukemia (CML). The following diagrams illustrate the signaling pathways regulated by these kinases.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival, and inhibition of apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-amino-2-methylphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-(5-amino-2-methylphenyl)acetamide synthesis.
Synthesis Overview
The synthesis of this compound is typically a two-step process starting from 2-methyl-5-nitroaniline:
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Acetylation: The amino group of 2-methyl-5-nitroaniline is acetylated to form N-(2-methyl-5-nitrophenyl)acetamide. This step protects the amino group and modulates its electronic properties for the subsequent reaction.
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Reduction: The nitro group of N-(2-methyl-5-nitrophenyl)acetamide is reduced to an amino group to yield the final product, this compound.
Experimental Protocols
Protocol 1: Acetylation of 2-Methyl-5-nitroaniline
This protocol is adapted from standard acetylation procedures for substituted anilines.
Materials:
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2-Methyl-5-nitroaniline
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Acetic anhydride
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Glacial acetic acid
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Ice-cold water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid.
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Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
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Heat the reaction mixture to reflux (approximately 118°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled mixture into a beaker of ice-cold water with stirring to precipitate the product.
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Collect the solid N-(2-methyl-5-nitrophenyl)acetamide by vacuum filtration.
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Wash the precipitate with cold water to remove any remaining acetic acid.
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Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals.
Protocol 2: Reduction of N-(2-methyl-5-nitrophenyl)acetamide
Three common methods for the reduction of the nitro group are provided below. The choice of method may depend on the available equipment, safety considerations, and the desired purity of the final product.
Method A: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C) and Ammonium Formate
This method is often favored for its mild conditions and high yields.
Materials:
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N-(2-methyl-5-nitrophenyl)acetamide
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10% Palladium on Carbon (Pd/C)
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Ammonium formate
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Methanol or Ethanol
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Celite
Procedure:
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In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide (1 equivalent) in methanol or ethanol.
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Add ammonium formate (3-5 equivalents) to the solution.
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Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The resulting crude product can be purified by recrystallization or column chromatography.
Method B: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and effective method for nitro group reduction.
Materials:
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N-(2-methyl-5-nitrophenyl)acetamide
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide (1 equivalent) in ethanol.
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Add a solution of SnCl₂·2H₂O (3-5 equivalents) in concentrated HCl to the flask with stirring.
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Heat the reaction mixture at reflux (approximately 70-80°C). Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and pour it onto crushed ice.
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Carefully neutralize the mixture with a cold aqueous solution of NaOH or NaHCO₃ to a pH of 7-8. This will precipitate tin salts.
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Extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify by column chromatography or recrystallization.
Method C: Reduction with Iron (Fe) in Acidic Medium
This is a cost-effective and environmentally benign method.
Materials:
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N-(2-methyl-5-nitrophenyl)acetamide
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
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Ethanol/Water mixture
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Celite
Procedure:
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In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)acetamide (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1).
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Add a catalytic amount of NH₄Cl or dilute HCl to the mixture.
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Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
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Wash the Celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the remaining aqueous solution with ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Feature | Catalytic Transfer Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) | Iron (Fe) / HCl |
| Typical Yield | High to Excellent (>90%)[1] | Good to High (70-95%) | Good to High (70-95%)[2] |
| Reaction Time | 2-6 hours | 1-4 hours | 2-8 hours |
| Reaction Conditions | Mild (reflux in alcohol) | Mild (reflux in alcohol/acid) | Mild (reflux in alcohol/water/acid) |
| Chemoselectivity | Good, but can reduce other functional groups | Good, tolerates many functional groups | Excellent, high tolerance for sensitive groups[2] |
| Work-up | Simple filtration to remove catalyst | Can be cumbersome due to tin salt precipitation | Filtration to remove iron salts |
| Cost | Catalyst can be expensive | Reagents are relatively inexpensive | Very cost-effective |
| Safety | Flammable solvents and catalyst | Corrosive acid | Generation of hydrogen gas (minor) |
| Environmental Impact | Palladium is a heavy metal | Tin waste is a concern | Iron salts are relatively benign |
Troubleshooting Guides
Acetylation of 2-Methyl-5-nitroaniline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the purity of starting materials. - Increase the reaction time or temperature, monitoring for degradation. - Use a slight excess of acetic anhydride. |
| Product loss during work-up. | - Ensure complete precipitation by cooling the aqueous mixture thoroughly. - Minimize the amount of solvent used for recrystallization. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Increase the reflux time. - Ensure the reaction temperature is maintained. |
| Formation of Di-acylated Byproduct | Use of a large excess of acetic anhydride. | - Use a stoichiometry closer to 1:1.1 (aniline:acetic anhydride). |
| Oily Product Instead of Solid | Presence of impurities lowering the melting point. | - Ensure the reaction has gone to completion. - Purify the oil by column chromatography. |
Reduction of N-(2-methyl-5-nitrophenyl)acetamide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Check the activity of the catalyst (Pd/C) or the quality of the reducing agent (SnCl₂, Fe). - Increase the reaction time or the amount of reducing agent. - For catalytic hydrogenation, ensure efficient stirring to maximize catalyst contact. |
| Product loss during work-up. | - For SnCl₂ reduction, ensure the pH is carefully adjusted during neutralization to minimize product solubility in the aqueous phase. - Optimize extraction solvent and volumes. | |
| Incomplete Reaction (Starting Material Remains) | Deactivated catalyst (Pd/C). | - Use fresh catalyst. - Ensure the reaction is performed under an inert atmosphere if necessary. |
| Insufficient reducing agent. | - Increase the equivalents of ammonium formate, SnCl₂, or Fe. | |
| Formation of Side Products (e.g., azo, azoxy compounds) | Incomplete reduction. | - Increase reaction time or temperature. - Ensure sufficient equivalents of the reducing agent are used. |
| Difficulty in Removing Tin Salts (SnCl₂ method) | Formation of gelatinous tin hydroxides. | - Add the reaction mixture to a large volume of ice and neutralize slowly with cooling. - Filter the mixture through a pad of Celite to aid in removing the precipitate. - Use a strong base (e.g., concentrated NaOH) to dissolve the tin salts as stannates, but be cautious of product stability at high pH. |
| Dehalogenation (if applicable to derivatives) | Use of Pd/C with hydrogen gas. | - Switch to a different reduction method like SnCl₂ or Fe/HCl. - For catalytic hydrogenation, use a different catalyst like Pt/C or modify the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: My acetylation reaction of 2-methyl-5-nitroaniline is very slow. How can I speed it up?
A1: Ensure that your reagents, especially the acetic anhydride, are fresh and not hydrolyzed. You can also add a catalytic amount of a strong acid, like sulfuric acid, to increase the rate of reaction. However, be cautious as this can also promote side reactions if not controlled properly. Increasing the reaction temperature slightly or extending the reflux time can also drive the reaction to completion.
Q2: During the reduction with SnCl₂, I get a very messy emulsion during the work-up. How can I avoid this?
A2: The formation of tin salt emulsions is a common issue. To mitigate this, pour the reaction mixture into a large volume of ice water before neutralization. Neutralize very slowly with vigorous stirring while keeping the mixture cold. Filtering the entire mixture through a pad of Celite® can help break up the emulsion and make the extraction easier.
Q3: Which reduction method is the most "green" or environmentally friendly?
A3: The reduction using iron powder (Fe) with a catalytic amount of acid (like NH₄Cl or HCl) in an ethanol/water mixture is generally considered the most environmentally friendly option. Iron is abundant and inexpensive, and the iron oxide byproducts are less toxic than heavy metal waste from other methods.
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?
A4: While NaBH₄ is a common reducing agent, it typically does not reduce aromatic nitro groups to amines on its own under standard conditions. It requires the presence of a catalyst, such as NiCl₂ or CoCl₂, to be effective for this transformation.
Q5: How do I know if my reduction reaction is complete?
A5: The most reliable way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (N-(2-methyl-5-nitrophenyl)acetamide). The reaction is complete when the spot corresponding to the starting material has disappeared. Often, the starting nitro compound is colored (yellowish), and the product amine is less colored, so a loss of color can be a visual indicator of progress, but TLC is more definitive.
Visualizations
References
Technical Support Center: Purification of Crude N-(5-amino-2-methylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N-(5-amino-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities depend on the synthetic route used. If prepared by the reduction of N-(2-methyl-5-nitrophenyl)acetamide, the most common impurity is the unreacted starting material. Other potential impurities include starting materials from the initial nitration of N-acetyl-p-toluidine, such as positional isomers (e.g., N-(2-methyl-4-nitrophenyl)acetamide), and byproducts from the reduction step.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the level of purity required and the nature of the impurities. Recrystallization is often sufficient for removing minor impurities and is generally a simpler procedure. Column chromatography provides a higher degree of separation and is recommended when dealing with multiple impurities or impurities with similar solubility to the product.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: A good starting point for recrystallization is a polar solvent such as ethanol or an ethanol/water mixture. The compound should be dissolved in a minimum amount of the hot solvent, and if using a mixed solvent system, the anti-solvent (water) is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarity and allowed to cool slowly.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[1] High-performance liquid chromatography (HPLC) can be used for more accurate quantitative assessment of purity.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oily product forms instead of crystals | The compound is "oiling out" because the solution is supersaturated at a temperature above the compound's melting point. | - Reheat the solution and add a small amount of additional solvent to decrease the saturation level. - Ensure a slow cooling rate. Allow the flask to cool to room temperature before placing it in an ice bath. - Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or crystallization has not been initiated. | - Evaporate some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used, or the product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The impurities have very similar solubility properties to the product. | - Perform a second recrystallization. - Consider using a different solvent system. - If impurities persist, column chromatography may be necessary. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Compound streaks or tails on the column | The compound, being a basic amine, is interacting strongly with the acidic silica gel. | - Add a small amount of a competing base, such as triethylamine (~1%), to the mobile phase. - Use an amine-functionalized silica gel for the stationary phase. |
| Poor separation of the product from impurities | The mobile phase does not have the optimal polarity. | - Adjust the solvent ratio of the mobile phase. For normal phase chromatography, increase the polarity by adding more of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). - Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation. |
| Low recovery of the product from the column | The compound is irreversibly adsorbed onto the silica gel. | - This is often due to the acidic nature of silica. Use the troubleshooting steps for streaking/tailing. - Ensure the compound is fully eluted by flushing the column with a more polar solvent at the end of the separation. |
Data Presentation
The following tables provide representative data for the purification of crude this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization of Crude this compound
| Parameter | Crude Product | Purified Product |
| Appearance | Brownish solid | Off-white to light tan crystals |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 75-85% |
| Melting Point | 140-145 °C | 148-150 °C |
Table 2: Column Chromatography of Crude this compound
| Parameter | Crude Product | Purified Product |
| Appearance | Brownish solid | White to off-white solid |
| Purity (by HPLC) | ~85% | >99% |
| Yield | - | 65-75% |
| Melting Point | 140-145 °C | 149-151 °C |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound. Add 50 mL of ethanol and heat the mixture to boiling on a hot plate while stirring.
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a hexane/ethyl acetate (80:20 v/v) mixture containing 1% triethylamine.
-
Sample Preparation: Dissolve 1 g of crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Loading: Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 80:20 hexane/ethyl acetate + 1% triethylamine) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC using a mobile phase of 50:50 ethyl acetate/hexane.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Optimization of temperature and pressure for N-(5-amino-2-methylphenyl)acetamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of N-(5-amino-2-methylphenyl)acetamide. The following information is designed to address common challenges related to temperature and pressure optimization in this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via the acetylation of 2,5-diaminotoluene. This reaction involves the selective acylation of one of the amino groups on the aromatic ring.
Q2: How do temperature and pressure generally influence the acylation of aromatic amines?
A2: For most acylation reactions of aromatic amines, temperature plays a more critical role than pressure.[1] Elevated temperatures can increase the reaction rate but may also lead to side reactions and impurity formation. The reaction is typically carried out at or slightly above room temperature. Pressure is not usually a critical parameter for this type of liquid-phase reaction unless volatile reagents or solvents are used at temperatures above their boiling points.
Q3: What are common side reactions to be aware of during the synthesis of this compound?
A3: A common side reaction is the di-acetylation of 2,5-diaminotoluene, where both amino groups are acylated. Other potential side reactions include oxidation of the aromatic amine, especially if the reaction is run at high temperatures or exposed to air for extended periods.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Gently warm the reaction mixture (e.g., to 40-50 °C). - Ensure stoichiometric amounts of acetylating agent are used. |
| Product loss during workup. | - Optimize extraction and purification steps. - Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase. | |
| Impurity Detected (Di-acetylated Product) | Excess acetylating agent or reaction temperature is too high. | - Use a controlled amount of the acetylating agent (e.g., 1.0-1.1 equivalents). - Maintain a lower reaction temperature (e.g., room temperature or below). - Add the acetylating agent slowly to the reaction mixture. |
| Reaction Stalls | Deactivation of the starting material or reagent. | - Ensure the purity of the starting 2,5-diaminotoluene and the acetylating agent. - Use a fresh, anhydrous solvent. |
| Darkening of the Reaction Mixture | Oxidation of the aromatic amine. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high reaction temperatures. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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2,5-diaminotoluene
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Acetic anhydride
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Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Base (e.g., Triethylamine or Pyridine)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,5-diaminotoluene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of acetic anhydride dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Data for Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 0 | 4 | 65 | 98 |
| 2 | 25 (Room Temp) | 2 | 85 | 95 |
| 3 | 50 | 1 | 90 | 88 (di-acetylated impurity observed) |
Table 2: Hypothetical Data for Pressure Optimization (for reactions above solvent boiling point)
Note: For this specific reaction, pressure optimization is generally not required under standard conditions.
| Entry | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 (Atmospheric) | 25 | 2 | 85 |
| 2 | 2 | 80 | 1 | 92 |
| 3 | 5 | 80 | 1 | 93 |
Visualizations
References
N-(5-amino-2-methylphenyl)acetamide stability issues and proper storage conditions
This technical support center provides guidance on the stability, proper storage, and troubleshooting for experiments involving N-(5-amino-2-methylphenyl)acetamide.
Properties and Storage
Chemical Properties:
| Property | Value |
| Alternate Names | 5'-Amino-2'-methylacetanilide, 2-acetylamino-4-aminotoluene |
| CAS Number | 5434-30-0[1] |
| Molecular Formula | C₉H₁₂N₂O[1] |
| Molecular Weight | 164.20 g/mol [1] |
| Appearance | Solid |
| Purity | Typically 95-97% |
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound. While specific stability data is limited, the following conditions are recommended based on the chemical nature of aromatic amines and acetamides.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino group is susceptible to oxidation by atmospheric oxygen, which can lead to coloration and impurity formation. |
| Moisture | Keep in a tightly sealed container in a dry place. | Aromatic amines can be sensitive to moisture. Hydrolysis of the acetamide group is a potential degradation pathway, especially at non-neutral pH. |
| Light | Protect from light. | Aromatic compounds can be light-sensitive, leading to degradation over time. |
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color (e.g., turned yellowish or brownish). Can I still use it?
A1: A color change often indicates oxidation of the aromatic amine functionality. While the compound may still be usable for some applications, the presence of colored impurities suggests degradation. It is highly recommended to assess the purity of the material by a suitable analytical method (e.g., TLC, LC-MS, or NMR) before use. For sensitive applications, using a fresh, pure sample is advisable.
Q2: What are the common signs of degradation for this compound?
A2: Besides a change in color, other signs of degradation can include a change in physical form (e.g., clumping, which may indicate moisture absorption), poor solubility in solvents where it was previously soluble, and the appearance of new spots on a TLC plate or unexpected peaks in an LC-MS or NMR spectrum.
Q3: How should I handle this compound in the laboratory?
A3: Due to its potential sensitivity to air and moisture, it is best to handle this compound under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.[2] Use dry solvents and glassware to prevent hydrolysis. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the potential degradation pathways for this compound?
A4: The primary potential degradation pathways include:
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Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored byproducts. This is often accelerated by exposure to air and light.
-
Hydrolysis: The acetamide group can undergo hydrolysis to yield 5-amino-2-methylaniline and acetic acid. This reaction is typically catalyzed by acidic or basic conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, purification, and use of this compound in experimental settings.
Issue 1: Low Yield During Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the quality and purity of starting materials. |
| Formation of di-acylated byproduct | Use a 1:1 molar ratio of the amine to the acylating agent.[3] Add the acylating agent slowly and at a low temperature to control the reaction rate.[3] |
| Product loss during workup | Optimize the extraction and recrystallization solvents. Adjust the pH during aqueous workup to minimize the solubility of the product in the aqueous phase. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted starting materials | Ensure the reaction goes to completion by monitoring with TLC. Adjust the stoichiometry of the reactants if necessary. |
| Oxidation of the product | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Hydrolysis of the product | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| "Oiling out" during recrystallization | The solvent may be too nonpolar, or the solution is supersaturated. Add a small amount of a more polar co-solvent to the hot solution until it becomes clear. Ensure the solution does not cool too rapidly. |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Store the compound under the recommended conditions (cool, dry, inert atmosphere, protected from light). Use a fresh batch or re-purify the existing stock if degradation is suspected. |
| Poor solubility | The compound may have precipitated out of solution. Ensure the correct solvent is being used and that the concentration is not above its solubility limit. Gentle warming and vortexing may help, but be cautious of thermal degradation. |
Experimental Protocols & Visualizations
Recommended Experimental Workflow for Handling
The following workflow is recommended for handling this compound to minimize degradation.
Troubleshooting Decision Tree for Common Experimental Problems
This decision tree can help diagnose and resolve common issues encountered in reactions involving this compound.
Potential Degradation Pathways
This diagram illustrates the two primary suspected degradation pathways for this compound.
References
Identifying and removing impurities from N-(5-amino-2-methylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-amino-2-methylphenyl)acetamide. The information provided addresses common issues encountered during the identification and removal of impurities from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems that may arise during the synthesis and purification of this compound.
Q1: What are the most common impurities in synthesized this compound?
A1: The impurities in this compound typically arise from the synthetic route, which often involves the nitration of o-toluidine followed by reduction and acetylation. The most common impurities include:
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Isomeric Amines: Positional isomers formed during the nitration of o-toluidine are a primary source of impurities. These include 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, and 2-methyl-6-nitroaniline, which are subsequently reduced to their corresponding amino isomers.
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product. This may include 2-methyl-5-nitroaniline (if the reduction step is incomplete) or 2-methyl-p-phenylenediamine (also known as 2,5-diaminotoluene, if the acetylation is incomplete).
-
Byproducts of the Reduction Step: While less common with standard reduction methods like catalytic hydrogenation or iron in acidic media, side reactions during the reduction of the nitro group can potentially form hydroxylamines, azo, or hydrazine compounds.[1]
-
Impurities from Precursors: The purity of the initial starting materials, such as o-toluidine or 2-methyl-p-phenylenediamine, will directly impact the purity of the final product. Common impurities in p-phenylenediamine, for instance, can include o-aminophenol, o-phenylenediamine, m-phenylenediamine, and aniline.[2]
Q2: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I identify the impurities?
A2: Multiple spots on a TLC plate indicate the presence of impurities. To identify them, you can use the following strategies:
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Co-spotting: Spot your purified product, the crude reaction mixture, and the starting materials on the same TLC plate. This will help you determine if any of the impurities correspond to unreacted starting materials.
-
Reference Standards: If available, spot commercially available standards of the suspected isomeric impurities on the same TLC plate for direct comparison.
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Visualization Techniques: Use different visualization methods. For example, some impurities might be visible under UV light, while others may require staining with reagents like potassium permanganate or ninhydrin to become visible.
-
Spectroscopic Analysis: For a definitive identification, isolate the impurity spots from a preparative TLC plate and analyze them using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: I am having trouble removing a persistent impurity that has a similar polarity to my desired product. What purification strategies can I employ?
A3: When an impurity has a similar polarity to the target compound, standard purification methods can be challenging. Here are some advanced strategies:
-
Fractional Crystallization: This technique can be effective for separating compounds with small differences in solubility. Experiment with different solvent systems and cooling rates to optimize the separation.
-
Column Chromatography with a Modified Mobile Phase: Fine-tuning the solvent system in your column chromatography can improve separation. Consider using a gradient elution or adding a small amount of a third solvent (e.g., triethylamine for basic compounds) to alter the relative retention times.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.
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Chemical Derivatization: In some cases, you can selectively react the impurity or the desired product to alter its polarity, making it easier to separate. The derivative can then be converted back to the original compound if necessary.
Q4: My NMR spectrum shows unexpected peaks. How can I determine if they belong to impurities?
A4: Unexpected peaks in an NMR spectrum are a strong indication of impurities. To analyze them:
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Compare with Literature Data: Obtain a reference NMR spectrum of pure this compound if available in the literature or a spectral database.
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Analyze Peak Multiplicity and Integration: The splitting patterns and the relative integration of the unexpected peaks can provide clues about the structure of the impurity.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning protons and carbons and piecing together the structure of the impurities.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the components of your sample and provide the mass of each, which is invaluable for identifying impurities.
Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Name | Chemical Structure | Potential Source |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | Isomer formed during nitration of o-toluidine.[3] |
| 2-Methyl-6-nitroaniline | C₇H₈N₂O₂ | Isomer formed during nitration of o-toluidine.[3] |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | Incomplete reduction of the nitro group.[4] |
| 2-Methyl-p-phenylenediamine | C₇H₁₀N₂ | Incomplete acetylation of the amino group. |
| N-(5-nitro-2-methylphenyl)acetamide | C₉H₁₀N₂O₃ | Incomplete reduction after acetylation of the nitro-intermediate. |
Table 2: Analytical Techniques for Impurity Detection
| Technique | Purpose | Typical Observations |
| Thin Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. | Multiple spots indicating the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of isomers. | Additional peaks alongside the main product peak. |
| Mass Spectrometry (MS) | Determination of molecular weight of impurities. | Ions corresponding to the molecular weights of suspected impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities. | Uncharacteristic peaks in the ¹H and ¹³C spectra. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing less soluble and more soluble impurities.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like ethyl acetate or a mixture of ethanol and water)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the solvent until it does. Avoid adding excess solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. To maximize yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography for Purification
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring fractions
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the identification and removal of impurities.
Caption: Logical relationship of synthesis steps and the origin of common impurities.
References
Technical Support Center: Synthesis of N-(5-amino-2-methylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of N-(5-amino-2-methylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially scalable route involves a two-step process starting from 2-methyl-5-nitroaniline. The first step is the acetylation of the amino group of 2-methyl-5-nitroaniline to form N-(2-methyl-5-nitrophenyl)acetamide. The second step is the reduction of the nitro group to an amino group to yield the final product, this compound.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: The reduction of the nitro group is a highly exothermic reaction and requires careful thermal management to prevent runaway reactions, especially at a larger scale.[1] Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon), which require specialized equipment and handling procedures.
Q3: What are the typical impurities I might encounter?
A3: Common impurities can include starting materials, over-reduction products, or byproducts from side reactions. During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species can be formed.[2] Incomplete reactions will leave residual N-(2-methyl-5-nitrophenyl)acetamide. Positional isomers from the synthesis of the 2-methyl-5-nitroaniline precursor, such as 2-methyl-3-nitroaniline and 2-methyl-4-nitroaniline, can also be carried through the synthesis.
Q4: How can I purify the final product effectively?
A4: Crystallization is the most common method for purifying this compound. The choice of solvent is critical and may require some experimentation. Aromatic amines can also be challenging to purify via silica gel chromatography due to their basicity, which can lead to tailing and poor separation. Using an amine-functionalized stationary phase or adding a competing amine like triethylamine to the mobile phase can mitigate these issues.[2]
Troubleshooting Guide
Problem 1: Low Yield in the Acetylation Step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the reaction temperature. |
| Hydrolysis of acetic anhydride. | Ensure all reagents and solvents are anhydrous. Acetic anhydride reacts readily with water. |
| Sub-optimal reaction conditions. | Optimize the molar ratio of acetic anhydride and the base (e.g., pyridine or triethylamine) used. |
Problem 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Inactive catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst. Ensure the catalyst has not been exposed to air for extended periods. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[3] |
| Catalyst poisoning. | Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[3] Purify the N-(2-methyl-5-nitrophenyl)acetamide before the reduction step. |
| Insufficient reducing agent (for metal/acid reduction). | Ensure the correct stoichiometry of the metal (e.g., tin, iron) and acid is used. |
| Low hydrogen pressure (for catalytic hydrogenation). | Increase the hydrogen pressure. For laboratory scale, a balloon pressure might be insufficient for difficult reductions.[3] |
Problem 3: Formation of Colored Impurities
| Possible Cause | Suggested Solution |
| Air oxidation of the aromatic amine product. | Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation products. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product protected from light. |
| Formation of azo compounds. | This can occur as a side reaction during the reduction of the nitro group, especially with certain reducing agents like lithium aluminum hydride.[4] Using milder reducing agents like catalytic hydrogenation or tin(II) chloride can minimize this.[4] |
Experimental Protocols
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide
This protocol is based on the general procedure for the acetylation of anilines.
Materials:
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2-methyl-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice water with constant stirring.
-
The product, N-(2-methyl-5-nitrophenyl)acetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group using tin and hydrochloric acid.
Materials:
-
N-(2-methyl-5-nitrophenyl)acetamide
-
Granulated tin
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add N-(2-methyl-5-nitrophenyl)acetamide and granulated tin.
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
-
Reflux the mixture for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Comparison of Reduction Methods for Nitroarenes
| Reduction Method | Advantages | Disadvantages | Typical Yields |
| Catalytic Hydrogenation (H₂/Pd-C) | High yields, clean reaction, catalyst can be recycled.[1] | Requires specialized high-pressure equipment, potential for catalyst poisoning, pyrophoric catalyst.[3] | >90% |
| Tin (Sn) and HCl | Effective and reliable laboratory method.[2] | Use of a heavy metal, large amount of acidic waste, formation of tin salts that need to be removed. | 70-90% |
| Iron (Fe) and Acetic Acid | Inexpensive and milder than Sn/HCl.[4] | Can be slower, and removal of iron salts can be problematic. | 60-85% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the nitro reduction step.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Monitoring N-(5-amino-2-methylphenyl)acetamide reactions using thin-layer chromatography (TLC)
Technical Support Center: Monitoring N-(5-amino-2-methylphenyl)acetamide Reactions with TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using thin-layer chromatography (TLC) to monitor the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My spots are streaking or appearing as elongated blobs. What's causing this and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: The most common cause is applying too much sample to the plate.[1][2] Try diluting your reaction mixture sample (a 1% solution is often a good starting point) before spotting it on the TLC plate.[1]
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Compound Acidity/Basicity: this compound contains a basic amino group, which can interact strongly with the acidic silica gel on the TLC plate, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to your mobile phase.[3][4]
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High Polarity: Highly polar compounds may streak. While this is less likely to be the sole cause for this specific compound in a suitable solvent system, using a more polar mobile phase can sometimes help if the compound is struggling to move off the baseline.[3]
Q2: I can't see any spots on my TLC plate after development. What should I do?
A2: If spots are not visible, consider the following troubleshooting steps:
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Incorrect Visualization Method: While this compound is an aromatic compound and should be visible under a 254 nm UV lamp, your starting material or byproducts might not be.[5] Try alternative visualization techniques. Staining with potassium permanganate (KMnO₄) is effective for visualizing compounds with oxidizable groups like amines.[5] An iodine chamber is another good general-purpose method for organic compounds.[5]
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Sample Too Dilute: Your reaction mixture might be too dilute, resulting in spots that are below the limit of detection.[3] Try re-spotting the sample multiple times in the same location, ensuring the solvent fully evaporates between each application to keep the spot size small.[1][3]
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Compound Evaporation: If your compound is volatile, it may have evaporated from the plate. This is generally not an issue for this compound but can be a factor for other low-boiling-point molecules in the reaction.[3]
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Sample Dissolution: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the spotting line is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[1]
Q3: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation?
A3: Poor separation is almost always an issue with the polarity of the mobile phase (eluent).[3]
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Spots Too Low (Low Rf): If your spots remain near the baseline, your eluent is not polar enough to move the compounds up the plate.[3] To increase the eluent's polarity, increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
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Spots Too High (High Rf): If your spots run to the top of the plate near the solvent front, your eluent is too polar.[3] To decrease polarity, increase the proportion of the less polar solvent (e.g., increase the amount of hexane). The ideal Rf value for the product is typically between 0.3 and 0.5 for good separation and analysis.
Q4: The spots for my starting material and product are very close together. How can I tell if my reaction is complete?
A4: When Rf values are similar, confirming reaction completion can be tricky.
-
Co-spotting: This is the most effective technique. In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, central lane, carefully spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it (this is the "co-spot" lane).
-
If the reaction is complete, the reaction lane will show only the product spot, and the co-spot lane will show two distinct spots (starting material and product).
-
If the reaction is incomplete, the co-spot lane will show a single, often slightly elongated spot if the Rfs are very close, as the starting material from both sources will merge. The reaction mixture lane will also show two spots.[6]
-
-
Change the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent composition can significantly improve the separation between two compounds.[3][6] Try solvent classes with different interaction properties, such as switching from an acetate/hydrocarbon system (EtOAc/Hexane) to a chlorinated/polar system (DCM/Methanol).[3]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the synthesis of this compound, typically formed via the reduction of N-(2-methyl-5-nitrophenyl)acetamide.
1. Preparation of the TLC Plate and Chamber:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).
-
Using a pencil, gently draw a thin "spotting line" (origin) about 1 cm from the bottom of the plate.
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Prepare the developing chamber by adding your chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves resolution. Cover the chamber.
2. Sample Preparation and Application:
-
Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM).
-
Using separate capillary tubes, spot the samples on the origin line, leaving space between them. A standard setup includes three lanes:
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Lane 1: Starting Material (SM)
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Lane 2: Co-spot (apply SM, let dry, then apply RM on top)
-
Lane 3: Reaction Mixture (RM)
-
-
Ensure spots are small and concentrated by applying the sample carefully and allowing the solvent to evaporate completely between applications.
3. Development:
-
Carefully place the TLC plate into the prepared developing chamber. Ensure the solvent level is below the spotting line.
-
Cover the chamber and allow the solvent to travel up the plate via capillary action.
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Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
4. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots. The primary method for these aromatic compounds is a UV lamp at 254 nm, where they will appear as dark spots.[5]
-
If necessary, use a chemical stain. A potassium permanganate (KMnO₄) dip or spray is effective for visualizing the amine product.
5. Analysis:
-
Circle the spots observed under UV light or after staining.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The disappearance of the starting material spot in the RM lane and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is progressing.
Data Presentation: Representative Rf Values
The following table provides expected Rf values for the precursor and product in common TLC solvent systems. The product, this compound, is more polar than its nitro-precursor due to the presence of the amino group, and will therefore have a lower Rf value.
| Compound | Mobile Phase (v/v) | Expected Rf Value |
| N-(2-methyl-5-nitrophenyl)acetamide (Precursor) | 30% Ethyl Acetate / 70% Hexane | ~ 0.65 |
| This compound (Product) | 30% Ethyl Acetate / 70% Hexane | ~ 0.30 |
| N-(2-methyl-5-nitrophenyl)acetamide (Precursor) | 50% Ethyl Acetate / 50% Hexane | ~ 0.80 |
| This compound (Product) | 50% Ethyl Acetate / 50% Hexane | ~ 0.55 |
| N-(2-methyl-5-nitrophenyl)acetamide (Precursor) | 5% Methanol / 95% Dichloromethane | ~ 0.70 |
| This compound (Product) | 5% Methanol / 95% Dichloromethane | ~ 0.40 |
Note: These are approximate values. Actual Rf values can vary based on specific TLC plate type, chamber saturation, and temperature.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during TLC analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. silicycle.com [silicycle.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
Selection of alternative catalysts for N-(5-amino-2-methylphenyl)acetamide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of alternative catalysts for the synthesis of N-(5-amino-2-methylphenyl)acetamide. The primary synthetic route involves the reduction of the nitro group of the precursor, N-(2-methyl-5-nitrophenyl)acetamide. This guide offers detailed experimental protocols, troubleshooting advice, and a comparative analysis of various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of N-(2-methyl-5-nitrophenyl)acetamide. This involves the reduction of the nitro group to an amine using a catalyst in the presence of a hydrogen source.
Q2: What are the most common catalysts used for this reduction?
A2: Palladium on carbon (Pd/C) and Raney Nickel are the most frequently employed catalysts for this type of transformation due to their high efficiency and selectivity.[1][2]
Q3: Are there viable alternative catalysts to Palladium on carbon and Raney Nickel?
A3: Yes, several alternative reagents and catalysts can be used, particularly for lab-scale synthesis. These include tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and sodium hydrosulfite (Na₂S₂O₄). These alternatives can be useful when catalytic hydrogenation equipment is unavailable or when different chemoselectivity is required.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Impurities often originate from the precursor, N-(2-methyl-5-nitrophenyl)acetamide. These can include isomeric byproducts from the nitration of N-acetyl-o-toluidine, such as N-(2-methyl-4-nitrophenyl)acetamide and N-(2-methyl-6-nitrophenyl)acetamide. Incomplete reduction can also lead to the presence of nitroso or hydroxylamine intermediates.
Q5: How can I purify the final product, this compound?
A5: Recrystallization is a common and effective method for purifying the final product. Suitable solvents include ethanol or methanol. If significant impurities are present, column chromatography may be necessary.
Catalyst Performance Data
| Catalyst/Reagent | Hydrogen Source | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas, Hydrazine, Formic acid | Methanol, Ethanol | 25-80 | 1-12 h | >95 | High activity, good selectivity, catalyst is recyclable. | Higher cost, potential for pyrophoric nature of dry catalyst. |
| Raney Nickel | H₂ gas, Hydrazine | Methanol, Ethanol | 25-100 | 2-10 h | >90 | Lower cost than Pd/C, effective for many substrates. | Pyrophoric, requires careful handling, potential for catalyst poisoning. |
| Tin(II) Chloride (SnCl₂) | HCl | Ethanol, Ethyl acetate | 25-80 | 2-6 h | 85-95 | Good for small-scale synthesis, tolerates some functional groups. | Generates tin waste, workup can be cumbersome. |
| Iron (Fe) / HCl or NH₄Cl | Acid | Ethanol, Water | 80-100 | 2-4 h | 80-90 | Inexpensive, environmentally benign metal. | Requires stoichiometric amounts of iron, acidic conditions may not be suitable for all substrates. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water | Water, Methanol | 25-60 | 1-5 h | 75-85 | Mild conditions, useful for sensitive substrates. | Can have lower yields, reagent stability can be an issue. |
Experimental Protocols
Below are detailed methodologies for the reduction of N-(2-methyl-5-nitrophenyl)acetamide using various catalysts.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
Materials:
-
N-(2-methyl-5-nitrophenyl)acetamide
-
10% Palladium on carbon (50% wet)
-
Methanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve N-(2-methyl-5-nitrophenyl)acetamide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (50% wet, 0.05-0.10 eq by weight of dry catalyst) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
Materials:
-
N-(2-methyl-5-nitrophenyl)acetamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)acetamide (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization from ethanol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Inactive catalyst (for catalytic hydrogenation).- Insufficient amount of reducing agent.- Low reaction temperature or short reaction time. | - Use fresh, high-quality catalyst.- Ensure the correct stoichiometry of the reducing agent.- Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. |
| Formation of Side Products (e.g., azo or azoxy compounds) | - Insufficient reducing agent or hydrogen supply.- Reaction conditions are too harsh. | - Ensure an adequate supply of the reducing agent/hydrogen.- For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer.- Optimize reaction temperature and pressure. |
| Low Yield | - Loss of product during workup and purification.- Incomplete reaction.- Adsorption of product onto the catalyst. | - Optimize extraction and recrystallization procedures.- Ensure the reaction goes to completion.- Thoroughly wash the catalyst/filter cake with the reaction solvent after filtration. |
| Product Contamination with Metal Residues | - Inefficient removal of the catalyst or metal salts. | - For heterogeneous catalysts, ensure thorough filtration (e.g., through Celite®).- For metal salt reductions, ensure complete precipitation and thorough washing during workup. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a solid. | - Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.- If an oil forms, try triturating with a non-polar solvent to induce solidification. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for the selection of alternative catalysts.
References
Strategies to minimize byproduct formation in N-(5-amino-2-methylphenyl)acetamide reactions
Welcome to the technical support center for the synthesis of N-(5-amino-2-methylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the selective mono-acetylation of 2,4-diaminotoluene. This reaction aims to acetylate the amino group at the 4-position, which is para to the methyl group, while leaving the amino group at the 2-position, which is ortho to the methyl group, unreacted. The selectivity is primarily achieved by exploiting the steric hindrance provided by the adjacent methyl group.
Q2: What are the primary byproducts in this reaction?
A2: The main byproduct is the di-acetylated compound, N,N'-(4-methyl-1,3-phenylene)diacetamide, where both amino groups of the starting material, 2,4-diaminotoluene, are acetylated. Other potential impurities can arise from unreacted starting material or side reactions involving the acetylating agent.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, can effectively separate the starting material, the desired product, and the di-acetylated byproduct.[1]
Q4: What are the recommended purification methods for this compound?
A4: Recrystallization is a common and effective method for purifying the final product. Solvents such as ethanol or a mixture of ethanol and water are often suitable. The desired mono-acetylated product and the di-acetylated byproduct exhibit different solubilities, which allows for their separation through controlled crystallization. Column chromatography on silica gel can also be employed for purification, especially for smaller-scale reactions or when very high purity is required.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-acetylated product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient acetylating agent or stoichiometry. | - Extend the reaction time and monitor by HPLC until the starting material is consumed. - Optimize the reaction temperature. Lower temperatures may favor mono-acetylation. - Ensure the use of a high-purity acetylating agent and consider slight adjustments to the molar ratio. |
| High percentage of di-acetylated byproduct | - Excess acetylating agent. - High reaction temperature. - Prolonged reaction time after consumption of the starting material. - Inappropriate solvent. | - Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.2 equivalents) of the acetylating agent. - Conduct the reaction at a lower temperature (e.g., 0-25 °C) to enhance selectivity.[2] - Monitor the reaction closely and stop it once the starting material is consumed. - Screen different solvents. Aprotic solvents are generally preferred. |
| Presence of unreacted 2,4-diaminotoluene in the final product | - Insufficient amount of acetylating agent. - Short reaction time. - Low reaction temperature leading to a sluggish reaction. | - Ensure at least one equivalent of the acetylating agent is used. - Increase the reaction time. - Gradually increase the reaction temperature while monitoring for the formation of the di-acetylated byproduct. |
| Difficulty in purifying the product by recrystallization | - Inappropriate solvent system. - Presence of significant amounts of both starting material and di-acetylated byproduct. | - Experiment with different recrystallization solvents or solvent mixtures to maximize the solubility difference between the product and impurities. - Consider a preliminary purification step, such as a wash with a dilute acid to remove unreacted diamine, before recrystallization. |
Experimental Protocols
Selective Mono-acetylation of 2,4-Diaminotoluene
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
2,4-Diaminotoluene
-
Acetic anhydride
-
Aprotic solvent (e.g., Dichloromethane, Ethyl acetate, or Tetrahydrofuran)
-
Pyridine (optional, as a base and catalyst)[2]
-
Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Dissolve 2,4-diaminotoluene (1.0 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution. If using, pyridine (1.0-1.2 equivalents) can be added prior to the acetic anhydride.[2]
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench it by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for minimizing di-acetylation byproduct.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
References
Resolving peak tailing issues in HPLC analysis of N-(5-amino-2-methylphenyl)acetamide
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of N-(5-amino-2-methylphenyl)acetamide, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of peak tailing for an aromatic amine like this compound in reversed-phase HPLC?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a frequent issue when analyzing aromatic and basic compounds like this compound.[1] The principal causes can be categorized into chemical interactions and physical or instrumental effects within the HPLC system.[2][3]
Chemical Causes:
-
Secondary Silanol Interactions: Aromatic amines have basic functional groups that can engage in strong secondary interactions with ionized silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[2][4] This unwanted interaction, in addition to the primary hydrophobic retention mechanism, is a major contributor to peak tailing.[5][6] Free silanol groups are more acidic and lead to stronger interactions, exacerbating the issue.[5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixture of its ionized and unionized forms can exist, leading to peak distortion and tailing.[1][7] For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated, negatively charged silanol groups, which increases these undesirable interactions.[1][8]
-
Inadequate Buffering: An insufficient buffer concentration (typically below 10-20 mM) or a buffer with a pKa outside of the desired pH range can result in unstable pH conditions across the column, contributing to peak tailing.[1][4]
-
Trace Metal Contamination: Trace metals like iron and aluminum in the silica matrix of the column can act as chelation sites or increase the acidity of silanol groups, enhancing their interaction with the analyte and causing peak tailing.[4][5]
Physical and Instrumental Causes:
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion that often appears as tailing.[1][9]
-
Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the column or after it elutes, resulting in broader and tailing peaks.[1] This is especially noticeable for early-eluting peaks.[1]
-
Column Contamination and Degradation: Accumulation of contaminants from samples or the mobile phase on the column inlet frit or packing material can disrupt the flow path and cause peak distortion.[1][10] Voids or channels forming in the column packing bed over time can also lead to significant peak tailing.[2][11]
Q2: My chromatogram for this compound shows significant peak tailing. How can I systematically troubleshoot this issue?
A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. The following workflow will guide you through the process, starting with the most common and easily addressable causes.
Caption: Troubleshooting workflow for this compound peak tailing.
Q3: How does adjusting the mobile phase pH help, and what is the recommended range?
Adjusting the mobile phase pH is one of the most powerful tools to reduce peak tailing for basic compounds like this compound.[12] The goal is to suppress the ionization of the residual silanol groups on the silica stationary phase, which are the primary sites for unwanted secondary interactions.[4]
-
Mechanism: At a low pH (around 2.5-3.0), the silanol groups (Si-OH) are protonated and thus neutral. This minimizes the strong ionic interaction between the positively charged basic analyte (protonated amine) and the stationary phase. The primary retention mechanism becomes hydrophobic interaction, leading to a more symmetrical peak shape.[8]
-
Recommended pH Range: For basic compounds, operating at a low pH is generally effective. A pH range of 2.5 to 3.5 is a good starting point. It's also important to keep the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[1]
-
Caution: Always ensure your column is stable at the chosen pH. Operating silica-based columns outside their recommended pH range (typically 2-8) can cause irreversible damage to the stationary phase.[13]
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
Data Summary
The following table summarizes the expected effect of various parameters on the peak tailing factor for this compound. The tailing factor (Tf) is a measure of peak asymmetry, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[14]
| Parameter | Change | Expected Effect on Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | Decrease from 7.0 to 3.0 | Significant Decrease (e.g., 2.4 → 1.3) | Suppresses ionization of silanol groups, reducing secondary interactions.[8] |
| Buffer Concentration | Increase from 5 mM to 25 mM | Moderate Decrease | Masks residual silanol sites and maintains a consistent pH.[4] |
| Column Chemistry | Switch from Type A to Type B (High Purity) Silica | Significant Decrease | Type B silica has lower metal content and fewer acidic silanol sites.[5] |
| End-Capping | Use an End-Capped Column | Significant Decrease | Shields residual silanol groups from interacting with the analyte.[2][8] |
| Mobile Phase Additive | Add 0.1% Triethylamine (TEA) | Moderate to Significant Decrease | TEA acts as a competitive base, binding to active silanol sites.[14] |
| Injection Volume | Decrease by 50% | Moderate Decrease (if overloaded) | Prevents saturation of the stationary phase.[11] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol details the steps to lower the mobile phase pH to reduce peak tailing.
-
Determine Analyte pKa: If not known, find the pKa of this compound. As an aromatic amine, its pKa is likely in the 4-5 range.
-
Select Buffer: Choose a buffer with a pKa close to the target pH (e.g., phosphate buffer for pH 2.5-3.0).
-
Prepare Aqueous Phase:
-
Prepare a 25 mM solution of the chosen buffer (e.g., sodium phosphate monobasic) in HPLC-grade water.
-
Adjust the pH to the target value (e.g., 2.8) using a suitable acid (e.g., phosphoric acid).
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.
-
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze Sample: Inject the sample and compare the peak shape to the original chromatogram.
Protocol 2: Diagnosing and Mitigating Column Overload
This protocol helps determine if column overload is the cause of peak tailing.
-
Prepare Sample Dilutions: Create a series of dilutions of your sample. For example, prepare 1:2, 1:5, and 1:10 dilutions in the mobile phase.
-
Inject Samples: Inject the original sample and then each dilution sequentially, starting with the most dilute.
-
Analyze Peak Shape: Compare the peak shape and tailing factor for each injection.
-
Interpretation:
-
If the peak shape becomes significantly more symmetrical (tailing factor decreases) with dilution, column overload is a likely cause.[11]
-
If the peak shape remains asymmetrical even at high dilution, the issue is likely related to chemical interactions or other instrumental problems.
-
-
Remediation: If overload is confirmed, either dilute your sample to be within the column's linear range or reduce the injection volume.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. chromanik.co.jp [chromanik.co.jp]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. uhplcs.com [uhplcs.com]
Managing exothermic reactions during N-(5-amino-2-methylphenyl)acetamide synthesis
Topic: Managing Exothermic Reactions Audience: Researchers, scientists, and drug development professionals.
This technical support center provides essential guidance on safely managing potential exothermic events during the synthesis of N-(5-amino-2-methylphenyl)acetamide. The primary synthesis route involves two key steps, both of which can generate significant heat: the reduction of 4-methyl-3-nitroaniline to 4-methyl-1,3-phenylenediamine, and the subsequent selective acetylation using acetic anhydride.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are exothermic?
A1: Both primary steps of the synthesis carry a risk of exotherm.
-
Reduction of 4-methyl-3-nitroaniline: The reduction of an aromatic nitro group is a highly exothermic process. The specific heat generated depends on the reducing agent used (e.g., catalytic hydrogenation, metal/acid reduction).
-
Acetylation with Acetic Anhydride: The reaction of amines with acetic anhydride to form amides is a classic exothermic reaction.[1] The rate of heat generation can be rapid, especially with concentrated reagents.[2][3]
Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?
A2: An uncontrolled exotherm can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can cause the reaction temperature and pressure to rise rapidly, potentially leading to:
-
Boiling and splashing of corrosive or toxic reagents.
-
Vigorous decomposition of reactants or products, releasing toxic gases like nitrogen oxides (NOx).
-
Over-pressurization and rupture of the reaction vessel.
-
Formation of unwanted by-products due to high temperatures, complicating purification.[1]
Q3: How can I prevent a delayed exotherm or "induction period" during acetylation?
A3: A delayed exotherm can occur if the reaction initiates slowly, allowing a significant accumulation of unreacted reagents.[4] When the reaction finally begins, the large quantity of available reactants can cause a sudden and dangerous temperature spike. To prevent this:
-
Ensure proper mixing: Make sure the acetic anhydride is dispersed evenly as it is added.
-
Controlled Addition: Add the acetic anhydride slowly and steadily, ideally using a syringe pump, to prevent its accumulation.[4]
-
Monitor Temperature Closely: A slight, steady increase in temperature upon initial addition indicates the reaction has started. If there is no temperature change, pause the addition until initiation is confirmed.
Q4: What are the best practices for cooling the reaction?
A4: Effective cooling is critical.
-
Use an appropriate cooling bath: An ice-water bath is suitable for maintaining temperatures between 0-5 °C. For lower temperatures, a dry ice/acetone bath can be used, but ensure the solvent is appropriate and won't freeze.
-
Maximize surface area: Use a reaction vessel that allows for a good surface area-to-volume ratio to facilitate efficient heat transfer to the cooling bath.[4]
-
Ensure good thermal contact: The level of the cooling bath should be above the level of the reaction mixture within the flask.
Troubleshooting Guide: Exotherm Management
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly Rapid Temperature Increase | 1. Rate of reagent addition is too fast. 2. Inadequate cooling or stirring.[4] 3. Reaction concentration is too high. | 1. Immediately stop the addition of reagents. 2. Increase the efficiency of the cooling bath (e.g., add more ice/dry ice). 3. Ensure vigorous stirring to dissipate localized hotspots.[4] 4. If necessary, add a pre-chilled inert solvent to dilute the mixture. |
| Reaction Temperature Fluctuates | 1. Inconsistent rate of reagent addition. 2. Poor mixing or inefficient stirring.[4] | 1. Use a syringe pump for controlled and steady addition of reagents.[4] 2. Switch to an overhead mechanical stirrer for more effective mixing, especially for larger volumes or viscous mixtures. |
| Localized Hotspots Detected | 1. Inadequate stirring.[4] 2. Poor heat transfer through the vessel wall. | 1. Increase the stirring rate. 2. Ensure the reaction flask is properly submerged in the cooling bath. 3. Consider using a reaction vessel with better thermal conductivity. |
| Reaction Fails to Initiate (No Exotherm) | 1. Low reaction temperature. 2. Impure starting materials. | 1. Allow the temperature to rise slightly (e.g., from 0 °C to 5 °C) after adding a small initial portion of the reagent. 2. If initiation is still not observed, pause addition and confirm the quality of the starting materials. Do not continue adding reagent to a non-reacting mixture. |
Emergency Workflow for Runaway Exotherm
The following workflow should be understood by any researcher performing this synthesis. A runaway reaction is a critical safety event that requires immediate and decisive action.
Caption: Emergency workflow for managing a runaway exothermic reaction.
Factors Contributing to Poor Exotherm Control
Understanding the interplay of various factors is key to preventing thermal events. The following diagram illustrates the relationships between common causes of poor temperature control.
Caption: Key factors contributing to inadequate control of exothermic reactions.
Experimental Protocol: this compound Synthesis
Disclaimer: This protocol is a representative example. All procedures should be thoroughly risk-assessed and performed by qualified personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Step 1: Reduction of 4-Methyl-3-nitroaniline
Methodology: Catalytic Transfer Hydrogenation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitroaniline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol%).
-
Hydrogen Source: While stirring vigorously, add ammonium formate (4.0-5.0 eq) portion-wise over 20-30 minutes.
-
Exotherm Control: The addition of ammonium formate can cause a significant exotherm.
-
Perform the addition with the flask in an ice-water bath.
-
Monitor the internal temperature with a thermometer. Do not allow the temperature to exceed 40-50 °C.
-
If the temperature rises too quickly, slow down the rate of addition.
-
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield crude 4-methyl-1,3-phenylenediamine.
Step 2: Selective Acetylation of 4-Methyl-1,3-phenylenediamine
-
Setup: Dissolve the crude 4-methyl-1,3-phenylenediamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask equipped with a magnetic stir bar and an addition funnel.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add acetic anhydride (1.0-1.1 eq), diluted with the reaction solvent, dropwise from the addition funnel over 30-45 minutes.
-
Exotherm Control:
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then warm to room temperature. Monitor by TLC for the formation of the product.
-
Workup & Purification: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Tables for Reaction Management
Table 1: Reagent Physical & Safety Data
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| 4-Methyl-3-nitroaniline | 152.15 | ~300 °C (decomposes) | 183 °C | Toxic if swallowed/inhaled/in contact with skin.[5][6] |
| Acetic Anhydride | 102.09 | 139.8 °C | 49 °C | Flammable, causes severe skin burns and eye damage.[2] |
| Ammonium Formate | 63.06 | Decomposes at 115 °C | N/A | Skin/eye irritant. |
Table 2: Cooling Bath Options
| Bath Type | Temperature Range (°C) | Advantages | Disadvantages |
| Ice / Water | 0 to 5 | Inexpensive, readily available, non-toxic. | Limited to temperatures at or above 0 °C. |
| Ice / Water / Salt (NaCl) | -20 to 0 | Reaches sub-zero temperatures, inexpensive. | Corrosive, temperature can be inconsistent. |
| Dry Ice / Acetone | -78 | Stable low temperature. | Acetone is flammable, risk of frostbite. |
| Dry Ice / Isopropanol | -77 | Less volatile than acetone. | Isopropanol is flammable, risk of frostbite. |
References
Validation & Comparative
A Comparative Analysis of N-(5-amino-2-methylphenyl)acetamide and Other Substituted Phenylenediamines for Researchers and Drug Development Professionals
An objective guide to the performance of N-(5-amino-2-methylphenyl)acetamide in comparison to other commercially available substituted phenylenediamines, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the chemical and biological properties of this compound and other widely used substituted phenylenediamines, such as N,N'-diphenyl-p-phenylenediamine (DPPD), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in various experimental settings. The following table summarizes key properties of this compound and its alternatives.
| Property | This compound | N,N'-Diphenyl-p-phenylenediamine (DPPD) | N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
| CAS Number | 5434-30-0[1] | 74-31-7 | 101-72-4[2] | 793-24-8 |
| Molecular Formula | C₉H₁₂N₂O[1] | C₁₈H₁₆N₂ | C₁₅H₁₈N₂[2] | C₁₈H₂₄N₂ |
| Molecular Weight | 164.20 g/mol [1] | 260.34 g/mol | 226.32 g/mol [2] | 268.44 g/mol |
| Appearance | Solid | Gray or dark gray powder or flakes | Dark grey to black flakes | Dark purple pastilles |
| Solubility | Inquire for details | Soluble in benzene and gasoline; insoluble in water | Soluble in DMSO (≥10 mg/ml), sparingly soluble in ethanol (1-10 mg/ml)[3] | Soluble in gasoline, benzene, acetone; insoluble in water |
Performance Comparison: Antioxidant and Cytotoxic Activity
The primary function of many substituted phenylenediamines in industrial and biological contexts is their antioxidant activity. This is often quantified by their ability to scavenge free radicals. However, their potential cytotoxicity is a critical consideration in drug development. The following tables present a comparative summary of the available data.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µM) | Reference |
| This compound | Data not available | |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | To be determined | |
| N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | To be determined | |
| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | To be determined | |
| Ascorbic Acid (Standard) | ~25 - 100 | Varies by study |
Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The IC50 value here represents the concentration of the compound that causes a 50% reduction in cell viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Various | Data not available | |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Various | To be determined | |
| N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | Various | To be determined | |
| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Zebrafish larvae (LC50) | ~2.75 (737 µg/L) | [4] |
Note: As with antioxidant activity, specific and directly comparable IC50 values for the cytotoxicity of this compound and the other listed phenylenediamines on common cancer cell lines were not found in the initial search. The provided LC50 for 6PPD is for zebrafish larvae and may not be directly comparable to in vitro cytotoxicity on human cell lines. It is recommended to perform the MTT assay using relevant cell lines as described in the protocols below.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the reduction of a nitro precursor. A general two-step synthesis starting from 2-methyl-5-nitroaniline is outlined below.
Step 1: Acetylation of 2-Methyl-5-nitroaniline
-
Dissolve 2-methyl-5-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a specified time to form N-(2-methyl-5-nitrophenyl)acetamide.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 2: Reduction of the Nitro Group
-
The N-(2-methyl-5-nitrophenyl)acetamide is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
-
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
-
After the reaction is complete, the product is isolated by neutralizing the reaction mixture and extracting the product with an organic solvent.
-
The solvent is then evaporated to yield this compound.
A detailed workflow for a similar synthesis is provided below.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted for a 96-well microplate format.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound and alternatives)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and ascorbic acid (e.g., 1 mg/mL) in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay:
-
Add 100 µL of the various concentrations of the test compounds or standard into triplicate wells of the 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Mix gently by pipetting.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
MTT Cell Viability Assay Protocol
This protocol is for adherent cells in a 96-well format.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Antioxidant Activity
Substituted phenylenediamines primarily exert their antioxidant effects through a hydrogen atom transfer (HAT) mechanism. They can donate a hydrogen atom from one of their secondary amine groups to a free radical, thereby neutralizing it and terminating the radical chain reaction. This process results in the formation of a more stable radical on the phenylenediamine molecule, which is less reactive and can be further stabilized by resonance.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)-induced cardiotoxicity in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of N-(5-amino-2-methylphenyl)acetamide Derivatives
In the quest for novel therapeutic agents, derivatives of N-(5-amino-2-methylphenyl)acetamide have emerged as a promising scaffold, exhibiting a wide range of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and antioxidant properties of various derivatives, supported by experimental data from multiple studies. The objective is to offer researchers, scientists, and drug development professionals a clear and concise summary to inform future research and development efforts.
Antimicrobial Activity
Derivatives of this chemical class have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens. The biological activity is significantly influenced by the nature and position of substituents on the aromatic rings.
A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which incorporate the core acetamide structure, revealed that certain modifications lead to potent antimicrobial effects.[1][2] Specifically, the reaction of the parent compound with various aldehydes yielded a series of Schiff bases with varying activities. Compounds 4f, 4g, 4h, and 4i from this series were found to exhibit good antimicrobial activity against both bacterial and fungal strains.[1][2]
Another series of related compounds, amino and acetamidoaurones, also demonstrated significant antimicrobial properties.[3][4] In this study, derivatives were tested against Gram-positive and Gram-negative bacteria, as well as a fungal strain.[3] Five compounds (10, 12, 15, 16, and 20) were identified as the most active, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 µM against a broad panel of pathogens.[3]
The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.
| Derivative/Compound | Bacillus subtilis (MIC in µM) | Staphylococcus aureus (MIC in µM) | Escherichia coli (MIC in µM) | Pseudomonas aeruginosa (MIC in µM) | Candida albicans (MIC in µM) | Reference |
| Aurone Derivative 10 | - | - | - | - | - | [3] |
| Aurone Derivative 12 | - | - | - | - | - | [3] |
| Aurone Derivative 15 | - | - | - | - | - | [3] |
| Aurone Derivative 16 | - | - | - | - | - | [3] |
| Aurone Derivative 20 | - | - | - | - | - | [3] |
| Pyrimidinamine 4f | Good Activity | Good Activity | Good Activity | - | Good Activity | [1][2] |
| Pyrimidinamine 4g | Good Activity | Good Activity | Good Activity | - | Good Activity | [1][2] |
| Pyrimidinamine 4h | Good Activity | Good Activity | Good Activity | - | Good Activity | [1][2] |
| Pyrimidinamine 4i | Good Activity | Good Activity | Good Activity | - | Good Activity | [1][2] |
Note: Specific MIC values for the pyrimidinamine derivatives were not provided in the source material, only a qualitative assessment of "good activity."
Anticancer Activity
The N-acetamide scaffold has also been explored for its potential in cancer therapy. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
For instance, a novel compound, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, derived from known anti-mitotic agents, showed good cytotoxicity against three breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM.[5] Importantly, this compound exhibited low toxicity against a normal mouse embryonic fibroblast cell line (NIH-3T3), suggesting a degree of selectivity for cancerous cells.[5]
Another study focused on N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety.[6][7] Two compounds from this series, designated as 11 and 12, demonstrated the most potent cytotoxic activity against prostate (PC3) and liver (HepG2) cancer cells.[6][7] Further investigation revealed that their anticancer effects were due to the induction of apoptosis, as well as anti-metastatic and anti-angiogenic properties.[6][7]
The table below presents the half-maximal inhibitory concentration (IC50) values for selected acetamide derivatives against various cancer cell lines.
| Derivative/Compound | MCF-7 (IC50 in µM) | T47-D (IC50 in µM) | MDA-MB-231 (IC50 in µM) | PC3 (IC50 in µM) | HepG2 (IC50 in µM) | Reference |
| Pyrrol-oxo-acetamide 4 | 27.7 - 39.2 | 27.7 - 39.2 | 27.7 - 39.2 | - | - | [5] |
| Cyanoacetamide 11 | - | - | - | Most Active | Most Active | [6][7] |
| Cyanoacetamide 12 | - | - | - | Most Active | Most Active | [6][7] |
Note: Specific IC50 values for compounds 11 and 12 were not detailed in the provided search results, only their high activity was noted.
Antioxidant and Anti-inflammatory Activity
Certain acetamide derivatives have also been investigated for their antioxidant and potential anti-inflammatory activities.[8] A study on newly synthesized acetamide compounds involved testing their ability to scavenge ABTS radicals and to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.[8]
Furthermore, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were evaluated for their antioxidant potential using the DPPH radical scavenging assay.[9] Compounds 4b and 4c from this series demonstrated good antioxidant activity.[9]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at a temperature and duration appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Visualizations
General Synthetic Pathway for this compound Derivatives
Caption: A generalized synthetic route to produce diverse derivatives.
Workflow for Biological Activity Screening
Caption: A typical workflow for screening biological activities.
Signaling Pathway Inhibition by Anticancer Acetamides
Caption: Putative mechanisms of action for anticancer derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
Validating the Structure of N-(5-amino-2-methylphenyl)acetamide: A Comparative Guide to Analytical Techniques
The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a novel compound like N-(5-amino-2-methylphenyl)acetamide, confirming its atomic arrangement is paramount for understanding its physicochemical properties and potential biological activity. This guide provides a comparative overview of key analytical techniques for structural validation, with a primary focus on X-ray crystallography, benchmarked against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a public crystal structure for this compound is not yet available, this guide will utilize data from a closely related and structurally characterized analogue, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , to illustrate the power of X-ray crystallography. For NMR and MS, data from the simpler analogue, acetanilide , will be used to demonstrate the nature of the data obtained from these techniques.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural elucidation depends on the nature of the sample, the information required, and the stage of research. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), dynamic and conformational information in solution | Molecular weight, elemental composition, fragmentation patterns for substructural information |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm) | Soluble sample (mg quantities), deuterated solvent | Small sample amount (µg to ng), can be in solution or solid state |
| Strengths | Unambiguous determination of absolute structure and stereochemistry | Provides detailed information about the molecule's structure and dynamics in solution, non-destructive | High sensitivity, provides accurate molecular weight and formula, suitable for mixture analysis when coupled with chromatography (e.g., LC-MS, GC-MS) |
| Limitations | Crystal growth can be a significant bottleneck; provides a static picture of the molecule in the solid state | Can be insensitive for certain nuclei, complex spectra for large molecules, does not provide absolute 3D structure directly | Does not provide direct information on stereochemistry or the precise 3D arrangement of atoms, fragmentation can be complex to interpret |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are typical protocols for the three key analytical techniques discussed.
Single-Crystal X-ray Diffraction
This protocol is based on the successful structure determination of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent system is chosen in which the compound has moderate solubility. For the analogue, single crystals were obtained by recrystallization from methanol.
-
Data Collection : A selected crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Structure Solution and Refinement : The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is often solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using least-squares methods, which optimizes the atomic positions, and thermal parameters to best fit the observed diffraction pattern.
Representative Crystallographic Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (4) |
| b (Å) | 12.3456 (5) |
| c (Å) | 10.9876 (4) |
| β (°) | 98.765 (2) |
| Volume (ų) | 1354.32 (9) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: The data in this table is illustrative and based on typical values for such a compound.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition : The NMR tube is placed in the spectrometer. Standard 1D NMR experiments, such as ¹H and ¹³C NMR, are performed. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be conducted.
-
Data Processing and Analysis : The acquired data is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity and environment of the atoms in the molecule.
Representative NMR Data for Acetanilide (Analogue)
| ¹H NMR (in CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.18 | s | 3H | -COCH₃ | |
| 7.10 | t | 1H | Ar-H (para) | |
| 7.32 | t | 2H | Ar-H (meta) | |
| 7.49 | d | 2H | Ar-H (ortho) | |
| 7.60 | br s | 1H | -NH- |
| ¹³C NMR (in CDCl₃) | Chemical Shift (ppm) | Assignment |
| 24.5 | -COCH₃ | |
| 120.2 | Ar-C (ortho) | |
| 124.4 | Ar-C (para) | |
| 128.9 | Ar-C (meta) | |
| 138.1 | Ar-C (ipso) | |
| 168.9 | -C=O |
Mass Spectrometry
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization : The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the fragment ions are analyzed.
Representative Mass Spectrometry Data for Acetanilide (Analogue)
| Technique | m/z (Observed) | Interpretation |
| ESI-MS (+) | 136.0759 | [M+H]⁺ (Calculated for C₈H₁₀NO⁺: 136.0757) |
| EI-MS | 135 | Molecular Ion (M⁺) |
| 93 | [M - C₂H₂O]⁺ | |
| 66 | [C₅H₆]⁺ | |
| 43 | [CH₃CO]⁺ |
Visualization of the Structural Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive structural validation of a synthesized small molecule like this compound, integrating the discussed analytical techniques.
Comparative Guide to the Structure-Activity Relationship of N-(5-amino-2-methylphenyl)acetamide Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on N-(5-amino-2-methylphenyl)acetamide are not extensively available in public literature, valuable insights can be drawn from related structures. This guide presents a comparative analysis of a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which share the core N-(5-amino-2-methylphenyl) moiety. The provided experimental data on their antimicrobial and antioxidant activities serve as a valuable case study for understanding how structural modifications influence biological outcomes.
Comparative Biological Activity Data
The following table summarizes the in vitro antimicrobial and antioxidant activities of synthesized N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. The primary modification in this series involves the condensation of various ketones with the 5-amino group of the parent compound, leading to the formation of different Schiff bases.
| Compound ID | Modification at the 5-amino position (Reacted Ketone) | Antimicrobial Activity (Zone of Inhibition in mm) | Antioxidant Activity (% DPPH Scavenging at 100 µg/mL) |
| Parent Compound | Unmodified (-NH₂) | - | - |
| 4a | Acetone | Moderate | Not Reported |
| 4b | 1-(1H-indol-3-yl)ethanone | Good[1] | 68.2%[1] |
| 4c | 1-(4-chlorophenyl)ethanone | Good[1] | 65.8%[1] |
| 4d | Acetophenone | Moderate | Not Reported |
| 4e | 1-(4-methoxyphenyl)ethanone | Good[1] | Not Reported |
| 4f | Propiophenone | Moderate | Not Reported |
Note: "Good" and "Moderate" antimicrobial activity are as described in the source literature. The parent compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, served as the starting material for the synthesis of analogs 4a-f.[1]
Analysis of Structure-Activity Relationships
-
Modification of the 5-amino group is crucial for activity: The formation of Schiff bases by reacting the 5-amino group with various ketones leads to compounds with notable antimicrobial and antioxidant properties.
-
Aromatic and Heterocyclic Moieties Enhance Activity: Derivatives incorporating indole (4b) and substituted phenyl groups (4c and 4e) at the 5-amino position demonstrated good antimicrobial activity.[1] This suggests that the steric and electronic properties of these larger substituents are favorable for interaction with biological targets.
-
Specific Substituents Influence Antioxidant Potential: The presence of an indole ring (4b) and a chlorophenyl group (4c) resulted in significant antioxidant activity, as measured by the DPPH scavenging assay.[1]
Experimental Protocols
Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives (General Procedure)
The synthesis of the Schiff base derivatives (4a-f) was achieved through the reaction of the parent compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, with various ketones.[1]
-
Starting Material Synthesis: The key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, was synthesized by the reduction of N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine using stannous chloride dihydrate in hydrochloric acid.[1]
-
Schiff Base Formation: A solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent) in ethanol was treated with the respective ketone (1 equivalent).
-
A catalytic amount of glacial acetic acid was added to the mixture.
-
The reaction mixture was refluxed for several hours.
-
The completion of the reaction was monitored by thin-layer chromatography.
-
Upon cooling, the solid product was filtered, washed with ethanol, and recrystallized to yield the pure Schiff base derivative.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds was evaluated using the agar well diffusion method.[2][3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth for 24 hours. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton agar was poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar plates were swabbed with the prepared microbial inoculum.
-
Well Creation: A sterile cork borer (6 mm diameter) was used to create wells in the agar.[2]
-
Sample Application: A defined volume (e.g., 100 µL) of each test compound solution (at a specific concentration) was added to the respective wells.[2]
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity Assay (DPPH Radical Scavenging Method)
The antioxidant potential of the compounds was assessed by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][5]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) was prepared in methanol and stored in the dark.[4]
-
Reaction Mixture: A specific volume of the test compound solution (at various concentrations) was mixed with the DPPH solution.
-
Incubation: The mixture was shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[4]
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.[4]
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[5]
-
IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) can be determined by plotting the percentage of inhibition against the compound concentrations.[5]
Visualizations
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
References
A Comparative Guide to Alternative Synthetic Pathways for N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic pathways for the preparation of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various research and development applications. The primary route to this compound involves the reduction of its nitro precursor, N-(2-methyl-5-nitrophenyl)acetamide. This document details and compares several common reductive methods, providing experimental protocols, quantitative data, and workflow visualizations to aid in methodology selection.
The overall synthetic scheme begins with the acetylation of 2-methyl-5-nitroaniline to form the nitro-acetamide precursor, which is then subjected to reduction to yield the final amino-acetamide product.
Figure 1: Overall synthetic scheme for this compound.
Comparison of Nitro Group Reduction Pathways
The reduction of the nitro group in N-(2-methyl-5-nitrophenyl)acetamide is the critical step for which several alternative methods exist. The choice of method can significantly impact yield, purity, cost, and environmental footprint. Below is a comparison of four common reductive pathways.
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Catalytic Transfer Hydrogenation (HCOONH₄/Pd/C) | Iron/Acid Reduction (Fe/HCl) | Tin(II) Chloride Reduction (SnCl₂/HCl) |
| Typical Yield (%) | >95% | 90-98% | 85-95% | 80-90% |
| Reaction Time | 1-4 hours | 0.5-2 hours | 2-6 hours | 1-3 hours |
| Temperature (°C) | 25-50 | 25-80 | 80-100 | 25-70 |
| Pressure | 1-5 atm H₂ | Atmospheric | Atmospheric | Atmospheric |
| Key Reagents | H₂, Pd/C catalyst | Ammonium formate, Pd/C catalyst | Iron powder, HCl/Acetic Acid | Tin(II) chloride, HCl |
| Workup Complexity | Low (filtration) | Low (filtration, extraction) | High (filtration, neutralization, extraction) | Moderate (neutralization, extraction) |
| Cost | High (catalyst, H₂ setup) | Moderate (catalyst) | Low | Moderate |
| Environmental Impact | Moderate (catalyst handling) | Low | High (metal waste) | High (metal waste) |
| Functional Group Tol. | Good (can reduce other groups) | Excellent | Good | Good |
Experimental Protocols
Protocol 1: Acetylation of 2-Methyl-5-nitroaniline
This initial step prepares the precursor for the subsequent reduction reactions.
-
Dissolution: In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.
-
Acetylation: Add acetic anhydride to the solution.
-
Reaction: Heat the mixture under reflux for 1-2 hours.
-
Precipitation: After cooling, pour the reaction mixture into cold water to precipitate the N-(2-methyl-5-nitrophenyl)acetamide.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. The product is typically of sufficient purity for the next step.
Protocol 2: Catalytic Hydrogenation (H₂/Pd/C)
This method is highly efficient and provides a clean product.
-
Setup: In a hydrogenation vessel, dissolve N-(2-methyl-5-nitrophenyl)acetamide in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (1-5 atm) and stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.
Protocol 3: Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C)
This pathway avoids the need for a pressurized hydrogen gas setup.[1][2]
-
Setup: In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide in methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C catalyst (2-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-80 °C) for 30 minutes to 2 hours. The reaction is often rapid.[1]
-
Monitoring: Follow the reaction progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with a solvent like ethanol and filter through celite to remove the catalyst.
-
Isolation: Evaporate the solvent and wash the residue with water to remove excess ammonium formate. The product can be further purified by extraction with an organic solvent.
Protocol 4: Iron/Acid Reduction (Fe/HCl)
A classic and cost-effective method.
-
Setup: In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)acetamide in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[3]
-
Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling, filter the hot reaction mixture through celite to remove the iron salts.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution) until basic (pH > 8). Extract the product with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 5: Tin(II) Chloride Reduction (SnCl₂/HCl)
A reliable method with good functional group tolerance.
-
Setup: In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C for 1-3 hours.
-
Monitoring: Track the reaction's progress using TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-water.
-
Neutralization and Extraction: Carefully basify the mixture with a concentrated sodium hydroxide solution until a precipitate of tin hydroxides forms and the solution is strongly basic. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.
Workflow and Pathway Visualization
Figure 2: Experimental workflows for the synthesis of this compound.
References
Efficacy of N-(5-amino-2-methylphenyl)acetamide Derivatives as Fungicides: A Comparative Analysis
For Immediate Release: December 29, 2025
A comprehensive review of recently synthesized fungicidal compounds derived from or structurally related to N-(5-amino-2-methylphenyl)acetamide reveals a promising new class of agrochemicals. This guide offers a comparative analysis of their efficacy, supported by available experimental data, to inform researchers and professionals in drug development and crop protection.
While specific fungicides directly derived from this compound are not yet commercially prevalent, recent research has focused on the potent antifungal activity of its structural analogs, particularly pyrimidinamine derivatives incorporating the N-(5-amino-2-methylphenyl) moiety. These compounds have demonstrated significant efficacy against a range of plant pathogenic fungi, in some cases outperforming existing commercial fungicides.
Quantitative Efficacy Comparison
The following table summarizes the in vitro fungicidal activity of various pyrimidinamine derivatives structurally related to this compound. The data is compiled from recent peer-reviewed studies and presented as the half-maximal effective concentration (EC50), a measure of a compound's potency in inhibiting fungal growth.
| Compound ID | Fungal Pathogen | EC50 (mg/L) | Reference Commercial Fungicide | EC50 of Reference (mg/L) | Source |
| T18 | Puccinia sorghi (Corn Rust) | 0.93 | Diflumetorim | 53.26 | [1] |
| Tebuconazole | Not Specified | [1] | |||
| Flusilazole | Not Specified | [1] | |||
| T18 | Erysiphe graminis (Powdery Mildew) | 1.24 | Diflumetorim | Not Specified | [1] |
| Tebuconazole | Not Specified | [1] | |||
| Flusilazole | Not Specified | [1] | |||
| 4b | Rhizoctonia solani | 11.3 | Diflumetorim | 19.8 | [2][3] |
| 4d | Rhizoctonia solani | 13.7 | Diflumetorim | 19.8 | [2][3] |
Note: Lower EC50 values indicate higher fungicidal activity. The presented data highlights the potential of these novel compounds, particularly T18, which shows significantly greater potency against Puccinia sorghi compared to the commercial fungicide Diflumetorim.[1]
Experimental Protocols
The efficacy data presented in this guide were primarily generated using the mycelial growth rate method, a standard in vitro assay for evaluating fungicidal activity.[2]
Mycelial Growth Rate Method (Poisoned Food Technique)
This method assesses the ability of a test compound to inhibit the growth of fungal mycelia on a solid nutrient medium.
-
Preparation of Test Compounds: A stock solution of the synthesized compound is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Media Preparation: The stock solution is then serially diluted and mixed with a molten agar medium, typically Potato Dextrose Agar (PDA), to achieve a range of final concentrations. The final concentration of the solvent (e.g., DMSO) is kept at a level that does not affect fungal growth.
-
Inoculation: A small, uniform disc of mycelium from a actively growing fungal culture is placed at the center of each agar plate containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a specified period, which varies depending on the growth rate of the fungus.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals and compared to the growth on a control plate containing only the solvent.
-
EC50 Calculation: The percentage of growth inhibition is calculated for each concentration of the test compound. The EC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Synthesis and Mechanism of Action
The development of these potent fungicides involves the synthesis of derivatives from a common chemical scaffold.
References
A Comparative Guide to HPLC Method Validation for Purity Assessment of N-(5-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the determination of drug purity. This guide provides a comprehensive comparison of a validated HPLC method for the purity assessment of N-(5-amino-2-methylphenyl)acetamide against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer an objective evaluation for researchers and drug development professionals.
Introduction to Purity Assessment
This compound is an aromatic amine derivative whose purity is critical for its use in pharmaceutical synthesis and other applications. Ensuring the absence of impurities is a key regulatory requirement, necessitating robust and validated analytical methods. HPLC is a widely accepted method for this purpose due to its high resolution, sensitivity, and specificity.
Comparative Analysis of Purity Assessment Methods
While HPLC is a powerful tool, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Separation by HPLC followed by mass detection, providing molecular weight information. | Quantification based on the direct relationship between the integrated NMR signal intensity and the number of nuclei. | Separation based on the differential migration of charged species in an electric field. |
| Selectivity | High, can separate structurally similar impurities. | Very high, can distinguish compounds with the same chromatographic retention time but different mass-to-charge ratios. | High, provides structural information that can distinguish the analyte from impurities. | High, offers a different separation mechanism that can be orthogonal to HPLC. |
| Sensitivity | High (ng to µg range).[1] | Very high (pg to ng range).[2] | Moderate (µg to mg range).[1] | High (pg to ng range).[2] |
| Quantification | Excellent, based on peak area relative to a standard. | Good, but can be influenced by ionization efficiency. | Excellent, primary ratio method that does not require a standard of the same compound. | Good, but can be affected by injection volume precision. |
| Impurity Profiling | Excellent for known and unknown impurities. | Excellent for identification of unknown impurities. | Limited for complex mixtures. | Good for charged impurities. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-30 min: 10-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.[2]
HPLC Method Validation Protocol
The following parameters should be assessed to validate the proposed HPLC method according to ICH guidelines.
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations of the reference standard should be prepared and injected. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
- Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
- Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for HPLC method validation and the decision-making process for selecting a purity assessment method.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Purity Method Selection.
Conclusion
A validated HPLC method provides a reliable and robust approach for the routine purity assessment of this compound. The proposed method, once validated, can ensure the quality and consistency of the compound. For challenging separations or the identification of unknown impurities, complementary techniques such as LC-MS can be invaluable. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs and available resources.
References
In Silico Molecular Docking Comparison of Acetamide Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico molecular docking performance of various N-substituted acetamide derivatives against different biological targets. The data presented is compiled from multiple independent studies to offer insights into the binding affinities and potential inhibitory activities of this versatile chemical scaffold.
This comparative analysis focuses on the computational evaluation of acetamide derivatives, a common motif in medicinal chemistry. By examining their binding interactions with various protein targets through molecular docking simulations, we can elucidate key structure-activity relationships that are crucial for the rational design of more potent and selective drug candidates. The following sections detail the binding energies of different derivatives, the experimental protocols used in these in silico studies, and visual representations of the computational workflows.
Comparative Docking Performance of Acetamide Derivatives
The following table summarizes the quantitative data from molecular docking studies of various acetamide derivatives against their respective protein targets. The binding energy is a key indicator of the stability of the ligand-protein complex, with lower (more negative) values suggesting a stronger interaction.
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| N-phenyl-2-(phenyl-amino) acetamide derivatives (Compounds 4, 7, 15, 16, 19) | Factor VIIa (FVIIa) | Good docking scores reported (specific values not individualized in abstract) | Not specified in abstract | [1] |
| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | Histone Lysine Methyl Transferase (EHMT2) | -10.7 | Not specified in abstract | [2] |
| 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) | Histone Lysine Methyl Transferase (EHMT2) | -10.3 | Forms three hydrogen bonds with EHMT2 | [2] |
| Curcumin analog (15) | Epidermal Growth Factor Receptor (EGFR) | -6.614 | Lys728, Lys745, Glu762, Cys797 | [3] |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (c) | Matrix Metalloproteinase-2 (MMP-2) | -6.49 to -7.48 | Not specified in abstract | [4] |
| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N-{2-[(3-nitrophenyl)amino]phenyl} acetamide (OL4) | GABA receptor | Strong binding affinity reported (no specific score) | Not specified in abstract | [5] |
Experimental Protocols: In Silico Molecular Docking
The methodologies outlined below are representative of the in silico molecular docking procedures employed in the cited studies. These steps are fundamental to computational drug design and involve the preparation of both the protein target and the small molecule ligands, followed by the docking simulation and analysis of the results.
Protein Preparation
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[4][6] Standard protein preparation involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms to the protein structure.
-
Assignment of Kollman charges to the protein atoms.[7]
-
The prepared protein structure is then saved in a PDBQT format for use with docking software.[7]
Ligand Preparation
The 2D structures of the N-(5-amino-2-methylphenyl)acetamide derivatives and other compared molecules are drawn using chemical drawing software like MarvinSketch or ChemDraw. These structures are then converted to 3D and energetically minimized using force fields like MMFF94. The final 3D structures are saved in a suitable format (e.g., MOL or PDB) for docking.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock, AutoDock Vina, or GOLD.[2][6][8] The process involves:
-
Defining a grid box that encompasses the active site of the target protein.[7]
-
The ligand is then allowed to flexibly dock into the defined active site.
-
The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose.[7]
-
The results are ranked based on their binding energies or docking scores.
Analysis of Docking Results
The output of the docking simulation provides the binding energy (in kcal/mol) and the predicted binding pose of the ligand in the protein's active site. These results are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Visualizing the In Silico Workflow
The following diagrams illustrate the typical workflow for an in silico molecular docking study and a generalized signaling pathway that could be investigated.
References
- 1. ijper.org [ijper.org]
- 2. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Potential of N-(5-amino-2-methylphenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of a series of N-phenylacetamide analogs, offering insights into their structure-activity relationships. The data presented is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in the evaluation and development of novel antioxidant compounds.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. Acetamide derivatives have emerged as a promising class of molecules with diverse pharmacological activities, including antioxidant effects. This guide focuses on the comparative antioxidant potential of various substituted N-phenylacetamide analogs, providing quantitative data from in vitro assays to facilitate their evaluation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a series of acetamide analogs was evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The results, including the percentage of ABTS radical inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC), are summarized in the table below. A higher percentage of inhibition and a higher TEAC value indicate greater antioxidant potential.
| Compound ID | Structure | % Inhibition ABTS•+ | T.E.A.C. (μM)[1] |
| 30003 | 2-(p-tolyl)-N-(3-phenylpropyl)acetamide | 25.3 | 1.3 |
| 30004 | 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide | 28.9 | 1.5 |
| 30005 | 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide | 85.1 | 4.6 |
| 30007 | 2-(4-aminophenyl)-N-(3-phenylpropyl)acetamide | 95.2 | 5.1 |
| 40003 | N-(3,3-diphenylpropyl)-2-(p-tolyl)acetamide | 20.1 | 1.1 |
| 40004 | N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide | 22.1 | 1.2 |
| 40005 | N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide | 80.2 | 4.3 |
| 40007 | N-(3,3-diphenylpropyl)-2-(4-aminophenyl)acetamide | 92.3 | 4.9 |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate the design of further studies.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[1]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Ethanol
-
Trolox (standard)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of the ABTS•+ radical cation.[1]
-
Preparation of ABTS•+ working solution: The stock solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Standard Curve: A standard curve is generated using Trolox at various concentrations. Aliquots of Trolox solution are added to the ethanolic ABTS•+ working solution.[1]
-
Assay: Test compounds are dissolved in a suitable solvent (e.g., dichloromethane) at a concentration of 20 mg/mL. A small volume (e.g., 5 µL) of the test compound solution is added to the ethanolic ABTS•+ working solution.[1]
-
Measurement: The absorbance is measured at 734 nm after 1 minute of incubation.[1]
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant capacity of the test compound to that of Trolox.[1]
DPPH Radical Scavenging Assay (General Protocol)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is another common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol.
-
Sample Preparation: Stock solutions of the test compounds and a positive control are prepared in a suitable solvent, followed by serial dilutions.
-
Reaction: In a 96-well plate, a specific volume of each sample dilution is added to the DPPH solution. A control well contains the solvent and the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[2]
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for assessing the antioxidant potential of chemical compounds using common in vitro radical scavenging assays.
Caption: General workflow for DPPH and ABTS antioxidant assays.
Plausible Signaling Pathway: Nrf2-Mediated Antioxidant Response
While specific signaling pathways for these acetamide analogs have not been elucidated, a common mechanism by which phenolic and amino-containing compounds exert their antioxidant effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Phenolic compounds can modulate signaling pathways involved in antioxidant responses, such as the Nrf2 pathway.[3]
References
Cross-Validation of Analytical Results for N-(5-amino-2-methylphenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of aromatic amines, with a focus on N-(5-amino-2-methylphenyl)acetamide. Given the limited specific literature for this compound, this guide leverages established and validated methods for structurally similar aromatic amines. The objective is to equip researchers and drug development professionals with the necessary information to select and validate appropriate analytical techniques for their specific applications.
The analysis of aromatic amines is crucial in pharmaceutical development and safety assessment due to their potential as process impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques employed for their quantification.[1][2] A significant challenge in the analysis of many amines is their high polarity and weak ultraviolet (UV) absorption, which often necessitates a derivatization step to enhance their chromatographic retention and detectability.[3][4]
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the most common techniques for aromatic amine analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2] |
| Typical Analytes | Non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds. |
| Derivatization | Often required for amines to improve UV absorbance or add a fluorescent tag for enhanced sensitivity and selectivity.[4] Common reagents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[3][4] | Typically required to increase the volatility and thermal stability of polar amines. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[6] |
| Sensitivity | Good, can be significantly enhanced with fluorescence detection.[7] | Excellent, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).[2] |
| Selectivity | Moderate with UV detection; high with fluorescence and mass spectrometry detectors.[1] | Very high, as it provides structural information.[2] |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and sample preparation. |
| Instrumentation Cost | Lower to moderate. | Higher. |
Quantitative Performance Data
The following table summarizes typical performance data for the analysis of aromatic amines using HPLC and GC-MS, based on published validation studies for similar compounds. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | HPLC-UV/FLD (with Derivatization) | GC-MS (with Derivatization) |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] | > 0.99[2] |
| Limit of Detection (LOD) | 0.12 - 0.21 nmol/L (FLD)[7] | 0.9 - 50 pg/L[2] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Precision (RSD%) | < 15%[8] | < 20%[2] |
| Accuracy/Recovery (%) | 80 - 120%[2] | 80 - 104%[2] |
Experimental Protocols
Detailed and accurate protocols are fundamental to achieving reliable and reproducible analytical results. Below are representative methodologies for HPLC and GC-MS analysis of aromatic amines.
Method 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
This method is suitable for the quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to bring the analyte concentration within the calibration range.
-
If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[9]
2. Derivatization (using Dansyl Chloride):
-
To an aliquot of the sample or standard solution, add a solution of dansyl chloride in acetone and a buffer solution (e.g., sodium bicarbonate) to maintain alkaline conditions.[3]
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specific duration to ensure complete reaction.[1]
-
After incubation, quench the reaction by adding a suitable reagent (e.g., a primary amine solution).
-
Filter the derivatized sample through a 0.45 µm filter before injection.[1]
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm) or a fluorescence detector with appropriate excitation and emission wavelengths for the dansyl derivative.[5]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high sensitivity and selectivity for the analysis of this compound.
1. Sample Preparation:
-
Similar to the HPLC method, dissolve the sample in a suitable organic solvent.
-
An extraction step (e.g., liquid-liquid extraction) may be required to transfer the analyte into a volatile solvent compatible with GC.
2. Derivatization (using MTBSTFA):
-
Evaporate an aliquot of the sample or standard solution to dryness under a stream of nitrogen.
-
Add the silylation reagent MTBSTFA and a suitable solvent (e.g., acetonitrile).[6]
-
Heat the mixture at a controlled temperature (e.g., 100°C) for a specified time to facilitate the derivatization reaction.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injection Mode: Splitless or split injection.[10]
-
Temperature Program: An initial oven temperature followed by a temperature ramp to achieve optimal separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[10] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[10]
Mandatory Visualizations
Caption: A typical workflow for analytical method validation.
This guide provides a framework for the cross-validation of analytical results for this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. Rigorous method validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. DSpace [helda.helsinki.fi]
- 10. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(5-amino-2-methylphenyl)acetamide synthesis against green chemistry principles
For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable practices in chemical synthesis is growing. This guide provides a comparative analysis of traditional versus greener synthesis routes for N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various pharmaceutical applications. By applying the principles of green chemistry, we can significantly reduce the environmental impact of this synthesis, enhance safety, and improve efficiency.
This comparison will benchmark a conventional three-step synthesis pathway against a more environmentally benign approach, focusing on key green chemistry metrics: Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI). The traditional route employs stoichiometric reagents and hazardous materials, while the greener alternative leverages catalytic processes and less harmful substances.
Benchmarking Synthesis Routes Against Green Chemistry Principles
The synthesis of this compound from o-toluidine is a multi-step process. Here, we compare a common traditional route with a greener alternative that incorporates catalytic reduction and solvent-free acetylation.
Table 1: Quantitative Data for Traditional vs. Greener Synthesis of this compound (per 10g of final product)
| Parameter | Traditional Synthesis Route | Greener Synthesis Route |
| Step 1: Nitration | ||
| o-Toluidine | 8.8 g | 8.8 g |
| Sulfuric Acid (98%) | 32.0 mL (58.9 g) | 32.0 mL (58.9 g) |
| Nitric Acid (70%) | 7.4 mL (10.5 g) | 7.4 mL (10.5 g) |
| Sodium Hydroxide | ~20 g | ~20 g |
| Water (workup) | ~500 mL | ~500 mL |
| Intermediate Yield (2-methyl-5-nitroaniline) | ~11.2 g (90%) | ~11.2 g (90%) |
| Step 2: Reduction | ||
| 2-methyl-5-nitroaniline | 11.2 g | 11.2 g |
| Iron powder | 20.7 g | - |
| Acetic Acid (glacial) | 150 mL (157.5 g) | - |
| Ammonium Formate | - | 23.3 g |
| Palladium on Carbon (10%) | - | 1.1 g |
| Methanol | - | 150 mL (118.5 g) |
| Intermediate Yield (2,5-diaminotoluene) | ~8.5 g (95%) | ~8.8 g (98%) |
| Step 3: Acetylation | ||
| 2,5-diaminotoluene | 8.5 g | 8.8 g |
| Acetic Anhydride | 7.1 mL (7.7 g) | 7.4 mL (8.0 g) |
| Water | 100 mL | - |
| Final Product Yield | 10 g (87% overall) | 10 g (90% overall) |
| Total Solvents | ~650 mL (excluding workup water) | 150 mL |
| Total Waste (approx.) | ~280 g | ~45 g |
Table 2: Green Chemistry Metrics Comparison
| Metric | Traditional Synthesis Route | Greener Synthesis Route | Formula |
| Atom Economy (Overall) | ~45% | ~68% | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 |
| E-Factor | ~28 | ~4.5 | (Total Mass of Waste / Mass of Product) |
| Process Mass Intensity (PMI) | ~29 | ~5.5 | (Total Mass of Inputs / Mass of Product) |
Experimental Protocols
Traditional Synthesis Route
Step 1: Nitration of o-Toluidine In a flask equipped with a stirrer and a dropping funnel, concentrated sulfuric acid (32.0 mL) is cooled to below 10°C in an ice-salt bath. o-Toluidine (8.8 g) is slowly added to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10°C. A nitrating mixture of concentrated nitric acid (7.4 mL) and concentrated sulfuric acid is prepared and cooled. This mixture is added dropwise to the o-toluidine solution over a period of about 2 hours, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction mixture is stirred for another hour. The mixture is then poured onto crushed ice and carefully neutralized with a sodium hydroxide solution until a precipitate of 2-methyl-5-nitroaniline forms. The precipitate is collected by filtration, washed thoroughly with water, and dried.
Step 2: Reduction of 2-methyl-5-nitroaniline with Iron and Acetic Acid In a round-bottom flask, 2-methyl-5-nitroaniline (11.2 g) is dissolved in glacial acetic acid (150 mL). Iron powder (20.7 g) is added in portions with stirring. The mixture is heated at 60-70°C for 2-3 hours. After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess iron is removed by filtration. The acetic acid is removed under reduced pressure. The residue is dissolved in water and basified with a sodium hydroxide solution to precipitate 2,5-diaminotoluene. The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.
Step 3: Acetylation of 2,5-diaminotoluene 2,5-diaminotoluene (8.5 g) is dissolved in water (100 mL). Acetic anhydride (7.1 mL) is added dropwise with vigorous stirring. The reaction is stirred for 30 minutes. The precipitated this compound is collected by filtration, washed with cold water, and dried.
Greener Synthesis Route
Step 1: Nitration of o-Toluidine (Same as Traditional Route) The nitration step remains the same for this comparison, as finding a significantly greener and equally efficient alternative at a comparable scale proved challenging within the scope of this guide.
Step 2: Catalytic Transfer Hydrogenation of 2-methyl-5-nitroaniline In a round-bottom flask, 2-methyl-5-nitroaniline (11.2 g) is dissolved in methanol (150 mL). To this solution, 10% Palladium on carbon (1.1 g) and ammonium formate (23.3 g) are added. The mixture is refluxed for 2-3 hours. The progress of the reaction is monitored by TLC. After completion, the catalyst is filtered off through a bed of celite. The methanol is removed under reduced pressure to give 2,5-diaminotoluene. The catalyst can be recovered and potentially reused.[1]
Step 3: Solvent-Free Acetylation of 2,5-diaminotoluene In a flask, 2,5-diaminotoluene (8.8 g) and acetic anhydride (7.4 mL) are mixed. A catalytic amount of a green catalyst such as vanadyl sulfate (e.g., 1 mol%) can be added to facilitate the reaction at a lower temperature.[2] The mixture is stirred at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours. The reaction goes to completion, and the solid product, this compound, is obtained directly with high purity, eliminating the need for a solvent and aqueous workup.[2][3]
Visualization of the Greener Synthesis Workflow
Caption: Workflow for the greener synthesis of this compound.
Discussion
The data clearly demonstrates the advantages of the greener synthesis route. The overall atom economy is significantly higher, indicating that a larger proportion of the reactant atoms are incorporated into the final product. The E-Factor and PMI are drastically reduced, signifying a substantial decrease in waste generation and a more efficient use of materials.
The key improvements in the greener route are the replacement of the hazardous and wasteful iron/acetic acid reduction with a highly efficient catalytic transfer hydrogenation. This step not only eliminates a large amount of acidic waste and iron sludge but also proceeds under milder conditions. Furthermore, the adoption of a solvent-free acetylation step in the final stage contributes significantly to the reduction of solvent waste and simplifies the purification process.
While the nitration step in this comparison remains a "brown" process, further research into greener nitrating agents, such as bismuth nitrate pentahydrate, could offer an even more sustainable pathway.[4]
Conclusion
This comparative guide illustrates that by applying green chemistry principles, the synthesis of this compound can be made significantly more sustainable. The greener route offers a substantial reduction in waste, improved atom economy, and a safer process. For researchers and drug development professionals, adopting such greener alternatives is not only an environmental responsibility but also a strategic move towards more efficient and cost-effective chemical manufacturing.
References
Safety Operating Guide
Proper Disposal of N-(5-amino-2-methylphenyl)acetamide: A Comprehensive Guide
For Immediate Reference: The proper disposal of N-(5-amino-2-methylphenyl)acetamide requires treating it as a hazardous chemical waste. It should be collected in a designated, labeled, and sealed container and disposed of through a licensed chemical waste disposal service. Under no circumstances should it be discharged into the sewer system or mixed with general waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 5434-30-0) was not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of aromatic amines and amides, a class of compounds to which this chemical belongs.
It is imperative to obtain the specific SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
Core Disposal Protocol
The primary operational plan for the disposal of this compound involves segregation, proper containment, and professional disposal.
Step 1: Segregation and Waste Collection
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.[1]
-
Designated Waste Container: Use a dedicated, chemically resistant container for collecting the solid waste. The container should be in good condition, with a secure, sealable lid.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound," the CAS number "5434-30-0," and appropriate hazard warnings (e.g., "Harmful," "Irritant").
Step 2: Personal Protective Equipment (PPE)
When handling this compound waste, it is crucial to wear appropriate PPE to prevent exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
Step 3: Storage of Waste
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong acids, bases, and oxidizing agents.[1][3]
Step 4: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.[1]
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[4] The most common method for the ultimate destruction of this type of chemical is incineration by a licensed facility.[5][6]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general information for related aromatic amines and amides.
| Parameter | Value/Information | Source/Comment |
| Toxicity | Aromatic amines are often toxic and may be carcinogenic.[5] | General class hazard |
| Environmental Fate | Can be harmful to aquatic life and may not readily biodegrade.[1] | General class hazard |
| Recommended Exposure Limits | Not established for this specific compound. Refer to the specific SDS. | - |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[1][3] | General class incompatibility |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, a general laboratory-scale chemical neutralization protocol for aromatic amines is provided for informational purposes only. This procedure should not be attempted without a thorough risk assessment, approval from your EHS department, and under the direct supervision of a qualified chemist.
Oxidative Degradation of Aromatic Amine Waste (General Procedure):
-
Preparation: In a properly functioning chemical fume hood, prepare a dilute solution of the aromatic amine waste.
-
Oxidation: Slowly add a suitable oxidizing agent (e.g., potassium permanganate solution or Fenton's reagent) while stirring continuously. The reaction may be exothermic.
-
Neutralization: After the reaction is complete, neutralize the solution as required.
-
Disposal: The final solution must still be disposed of as hazardous waste through your institution's EHS office.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures and prioritizing safety, researchers can ensure the responsible management of this chemical waste, protecting both themselves and the environment. Always remember that the information provided here is a guideline and must be supplemented by the specific Safety Data Sheet for the compound and the protocols of your institution.
References
Safeguarding Your Research: A Guide to Handling N-(5-amino-2-methylphenyl)acetamide
For Immediate Reference: Key Safety and Handling Protocols for N-(5-amino-2-methylphenyl)acetamide
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against airborne particles and accidental splashes. Conforms to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A lab coat or a chemical-resistant suit. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust is generated. | Prevents inhalation of the powder, which may cause respiratory irritation.[4][5] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust.[3]
-
Use dedicated, properly labeled equipment.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Disposal must be carried out by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Ventilate the area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
